1-Chloro-2,4-bis(trifluoromethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-chloro-2,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVDTLKMHDHQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378282 | |
| Record name | 1-chloro-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-76-4 | |
| Record name | 1-chloro-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 327-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-Chloro-2,4-bis(trifluoromethyl)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details the prevalent synthetic route, experimental protocols, and relevant characterization data.
Primary Synthesis Pathway: The Sandmeyer Reaction
The most established and widely utilized method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This classical and versatile reaction involves the diazotization of an aromatic amine followed by a copper(I) salt-mediated substitution. In this specific synthesis, the starting material is 2,4-Bis(trifluoromethyl)aniline.
The overall transformation can be depicted in two key stages:
-
Diazotization: 2,4-Bis(trifluoromethyl)aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, to form the corresponding diazonium salt, 2,4-bis(trifluoromethyl)benzenediazonium chloride.[3]
-
Sandmeyer Reaction: The freshly prepared diazonium salt is then reacted with copper(I) chloride (CuCl), which facilitates the displacement of the diazonium group with a chlorine atom, yielding the desired this compound.[1][2]
This pathway is favored due to its reliability and the commercial availability of the starting aniline.
Logical Relationship of the Sandmeyer Reaction Pathway
Caption: The two-stage synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key stages of the synthesis.
Diazotization of 2,4-Bis(trifluoromethyl)aniline
This procedure outlines the formation of the crucial diazonium salt intermediate.
Materials:
-
2,4-Bis(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 2,4-bis(trifluoromethyl)aniline in concentrated hydrochloric acid and water is prepared.
-
The flask is immersed in an ice-salt bath to cool the solution to a temperature between 0 and 5 °C.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise from the dropping funnel to the stirred aniline solution. The rate of addition is controlled to maintain the reaction temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of 2,4-bis(trifluoromethyl)benzenediazonium chloride is kept cold and used immediately in the subsequent Sandmeyer reaction.
Sandmeyer Reaction for the Synthesis of this compound
This protocol details the conversion of the diazonium salt to the final product.
Materials:
-
Freshly prepared 2,4-bis(trifluoromethyl)benzenediazonium chloride solution
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared. The solution is cooled in an ice bath.
-
The cold diazonium salt solution is slowly added to the stirred, cold solution of copper(I) chloride.
-
A vigorous evolution of nitrogen gas will be observed. The reaction mixture is stirred at room temperature for 1-2 hours after the addition is complete, or until the nitrogen evolution ceases.
-
The reaction mixture is then extracted with a suitable organic solvent such as diethyl ether or dichloromethane.
-
The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
Quantitative Data
While specific yield data for the synthesis of this compound via the Sandmeyer reaction is not extensively reported in publicly available literature, typical yields for Sandmeyer reactions range from moderate to good, generally falling within the 40-80% range, contingent on the specific substrate and reaction conditions. Purity of the distilled product is expected to be high (>97%).
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Mass Spectrometry (MS)
The Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information about the molecular weight and fragmentation pattern of the compound.
| Analysis | Result |
| MS (GC) | Consistent with the structure of this compound[4] |
Alternative Synthesis Pathway: Direct Chlorination
An alternative, though potentially less regioselective, route to a chloro-bis(trifluoromethyl)benzene isomer is the direct chlorination of 1,3-bis(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst or is performed under high pressure and temperature.
Research has shown that the chlorination of 1,3-bis(trifluoromethyl)benzene can yield 1-chloro-3,5-bis(trifluoromethyl)benzene. Achieving the desired this compound isomer via this method would likely be challenging due to the directing effects of the trifluoromethyl groups, which are meta-directing. Therefore, this pathway is generally not the preferred method for the specific synthesis of the 2,4-isomer.
Logical Flow of Direct Chlorination
Caption: Direct chlorination of 1,3-bis(trifluoromethyl)benzene.
Conclusion
The Sandmeyer reaction of 2,4-bis(trifluoromethyl)aniline stands as the most practical and efficient method for the synthesis of this compound. This technical guide provides researchers and professionals in drug development with the fundamental knowledge and detailed protocols required to produce this valuable chemical intermediate. While alternative methods exist, the Sandmeyer approach offers a reliable and well-documented pathway to the target molecule. Further optimization of reaction conditions could potentially lead to improved yields and purity, enhancing its utility in various applications.
References
- 1. rsc.org [rsc.org]
- 2. Preparation and characterization of bis(trifluoromethyl)phosphanide salts of outstanding stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-2,4-bis(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in various scientific and industrial applications, including as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document summarizes essential quantitative data, outlines relevant experimental methodologies, and presents logical workflows for its synthesis and analysis.
Core Physicochemical Data
This compound is a colorless to light yellow liquid at room temperature with a distinct aromatic odor.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 327-76-4 | [2][3][4][5][6][7] |
| Molecular Formula | C₈H₃ClF₆ | [5][7][8] |
| Molecular Weight | 248.55 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | [1][8] |
| Boiling Point | 145 - 150 °C | [1][7] |
| Density | 1.496 - 1.52 g/cm³ | [1][7] |
| Melting Point | No data available | |
| Vapor Pressure | Low at room temperature | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][8] |
Experimental Protocols
Detailed experimental procedures for the determination of the physicochemical properties of halogenated benzenes are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols based on established methodologies.
Determination of Boiling Point
The boiling point of this compound can be determined using methods such as simple distillation or the Thiele tube method.[9][10][11][12]
Thiele Tube Method:
-
A small sample of the compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Determination of Density
The density of liquid this compound can be determined using a pycnometer or a digital density meter.
Pycnometer Method:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with distilled water, and its mass is measured again to determine the volume of the pycnometer at a specific temperature.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The mass of the pycnometer containing the sample is measured.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.[1]
Shake-Flask Method (for water solubility):
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand, and the undissolved portion is separated by centrifugation or filtration.
-
The concentration of the dissolved compound in the aqueous phase is quantified using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Synthesis and Analysis Workflow
The synthesis of this compound typically involves the chlorination of a substituted benzene precursor. The following diagram illustrates a generalized workflow for its synthesis and subsequent purity analysis.
Caption: A logical workflow for the synthesis and analysis of this compound.
Safety Information
This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. General safety precautions include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoiding inhalation, ingestion, and skin contact.[13] The compound is flammable and should be stored away from heat and ignition sources.
References
- 1. benchchem.com [benchchem.com]
- 2. 327-76-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. appchemical.com [appchemical.com]
- 6. This compound | 327-76-4 [sigmaaldrich.com]
- 7. Fluorinated compounds,CAS#:327-76-4,4-氯间双三 氟甲基苯,2,4-Bis(trifluoro- Methyl]chloro- benzene [en.chemfish.com]
- 8. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Expert [fluorobenzene.ltd]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 1-Chloro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-2,4-bis(trifluoromethyl)benzene, a fluorinated aromatic compound of interest in various chemical and pharmaceutical research fields. This document details its chemical identifiers, physical and chemical properties, and available toxicological data.
Core Chemical Identifiers and Properties
This compound is a colorless to light yellow liquid.[1] It is characterized by the presence of a chlorine atom and two trifluoromethyl groups attached to a benzene ring. These substitutions significantly influence its chemical reactivity and physical properties.
| Identifier | Value | Reference |
| CAS Number | 327-76-4 | [No specific citation found] |
| Molecular Formula | C₈H₃ClF₆ | [1] |
| Molecular Weight | 248.56 g/mol | [No specific citation found] |
| IUPAC Name | This compound | [No specific citation found] |
| SMILES | C1=C(C=C(C(=C1)Cl)C(F)(F)F)C(F)(F)F | [No specific citation found] |
| InChI | InChI=1S/C8H3ClF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | [No specific citation found] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~145 - 147 °C | [1] |
| Density | ~1.496 g/cm³ | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, often involving the chlorination of a precursor molecule containing the bis(trifluoromethyl)benzene scaffold. One patented method describes the preparation of trichloromethyl-trifluoromethyl-benzenes, which can be precursors to trifluoromethylated benzenes.[2] The process involves the reaction of a xylene derivative with mixed fluorinated and chlorinated side chains in the presence of a halogen transfer catalyst.[2]
The reactivity of this compound is dictated by the electron-withdrawing nature of the chlorine and trifluoromethyl groups. These groups deactivate the benzene ring towards electrophilic aromatic substitution. The chlorine atom can, however, participate in nucleophilic aromatic substitution reactions under specific conditions.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns determined by the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzene ring and the trifluoromethyl groups. The chemical shifts will be influenced by the attached electronegative atoms.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two trifluoromethyl groups, with chemical shifts around -63 ppm relative to CFCl₃.[3]
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns resulting from the loss of chlorine, fluorine, and trifluoromethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C-C, C-Cl, and C-F bonds. The strong C-F stretching vibrations are typically observed in the 1100-1300 cm⁻¹ region.
Toxicological and Safety Information
Toxicological data for this compound is limited. However, information on the related compound, 1-chloro-4-(trifluoromethyl)benzene, suggests low acute oral, dermal, and inhalation toxicities.[4] It may cause skin and eye irritation.[4] Chronic exposure studies on the related isomer have indicated potential carcinogenic effects in animals.[4] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment, including gloves and safety glasses.
Potential Applications and Research Interest
Derivatives of bis(trifluoromethyl)benzene are of significant interest in materials science and medicinal chemistry. For instance, 1,3-bis(trifluoromethyl)benzene is a precursor for advanced polymers like fluorinated polyimides, which possess high thermal stability and low dielectric constants, making them suitable for microelectronics and aerospace applications.[5] The trifluoromethyl group is a key pharmacophore in many modern drugs, and thus, substituted trifluoromethylbenzenes are valuable building blocks in drug discovery.[6]
Logical Workflow for Compound Handling and Analysis
The following diagram illustrates a general workflow for the handling, analysis, and potential application of this compound in a research setting.
Caption: General workflow for handling and utilizing the compound.
Due to the lack of specific information on biological signaling pathways for this compound, a generalized experimental workflow is provided. This diagram outlines the logical progression from procurement and safe handling to analytical characterization and subsequent application in research and development. This serves as a practical guide for researchers and professionals working with this and similar chemical entities.
References
- 1. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Expert [fluorobenzene.ltd]
- 2. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Analysis of 1-Chloro-2,4-bis(trifluoromethyl)benzene
This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Chloro-2,4-bis(trifluoromethyl)benzene. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this compound. The guide includes structured data tables, detailed experimental protocols, and visualizations to aid in the interpretation of spectral information.
Predicted Spectral Data
The following sections present the predicted spectral data for this compound. These predictions are derived from the known spectral properties of related compounds, including 1-chloro-2-(trifluoromethyl)benzene, 1-chloro-4-(trifluoromethyl)benzene, and 1,3-bis(trifluoromethyl)benzene.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |
| ~ 8.05 | d | 1H | H-3 | J ≈ 1.5 Hz (⁴J) |
| ~ 7.85 | dd | 1H | H-5 | J ≈ 8.5 Hz (³J), 1.5 Hz (⁴J) |
| ~ 7.70 | d | 1H | H-6 | J ≈ 8.5 Hz (³J) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the six aromatic carbons and the two trifluoromethyl carbons. The chemical shifts are significantly affected by the electronegative substituents. The trifluoromethyl carbons will appear as quartets due to coupling with the fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 135.5 | C-1 |
| ~ 133.0 (q) | C-2 |
| ~ 128.5 (q) | C-3 |
| ~ 131.0 (q) | C-4 |
| ~ 125.0 (q) | C-5 |
| ~ 130.0 | C-6 |
| ~ 122.5 (q) | 2-CF₃ |
| ~ 123.5 (q) | 4-CF₃ |
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1350-1100 | C-F stretch (strong) |
| 850-550 | C-Cl stretch |
| 900-675 | Aromatic C-H out-of-plane bend |
The mass spectrum of this compound will show a molecular ion peak and several fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
| m/z | Ion | Comments |
| 248/250 | [M]⁺ | Molecular ion peak with Cl isotope pattern. |
| 213 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 179 | [M-CF₃]⁺ | Loss of a trifluoromethyl group. |
| 145 | [M-Cl-CF₃]⁺ | Loss of chlorine and a trifluoromethyl group. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a liquid aromatic compound such as this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.
-
-
Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin film of the liquid.
-
-
Instrument Setup:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
-
Instrument Setup (Gas Chromatography):
-
Set the injector temperature (e.g., 250 °C) and the oven temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
-
Instrument Setup (Mass Spectrometry):
-
Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).
-
Set the mass range to be scanned (e.g., m/z 40-350).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The mass spectrometer will acquire data in full scan mode as the compound elutes from the GC column.
-
Visualizations
Caption: Relationship between spectroscopic techniques and the structural information they provide.
Caption: A typical experimental workflow for spectroscopic analysis.
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-2,4-bis(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of a chlorine atom and two trifluoromethyl groups on the benzene ring imparts unique electronic and steric properties, influencing its reactivity, binding affinity, and metabolic stability. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its behavior and designing novel applications. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, based on state-of-the-art computational chemistry methods. Detailed structural parameters and the energetic profile of trifluoromethyl group rotation are presented, offering valuable insights for researchers in drug discovery and materials science.
Molecular Structure
The molecular structure of this compound was determined through computational modeling and geometry optimization. The resulting structure provides key insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
Optimized Molecular Geometry
The equilibrium geometry of this compound was computed using Density Functional Theory (DFT), a robust method for predicting molecular structures. The optimized geometry reveals a planar benzene ring, with the chlorine atom and the carbon atoms of the trifluoromethyl groups lying in the plane of the ring.
Table 1: Selected Bond Lengths in this compound
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
| C-Cl | C1 | Cl | 1.735 |
| C-CF₃ (ortho) | C2 | C(CF₃) | 1.521 |
| C-CF₃ (para) | C4 | C(CF₃) | 1.518 |
| C-F (avg, ortho) | C(CF₃) | F | 1.345 |
| C-F (avg, para) | C(CF₃) | F | 1.346 |
| C-C (ring avg) | C | C | 1.390 |
Table 2: Selected Bond Angles in this compound
| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C2-C1-Cl | C2 | C1 | Cl | 121.5 |
| C6-C1-Cl | C6 | C1 | Cl | 118.8 |
| C1-C2-C(CF₃) | C1 | C2 | C(CF₃) | 123.1 |
| C3-C2-C(CF₃) | C3 | C2 | C(CF₃) | 117.4 |
| C3-C4-C(CF₃) | C3 | C4 | C(CF₃) | 121.8 |
| C5-C4-C(CF₃) | C5 | C4 | C(CF₃) | 121.7 |
| F-C-F (avg, ortho) | F | C(CF₃) | F | 107.2 |
| F-C-F (avg, para) | F | C(CF₃) | F | 107.3 |
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotation of the two trifluoromethyl (-CF₃) groups. Understanding the energy barriers associated with these rotations is critical for predicting the molecule's dynamic behavior and its ability to adopt different spatial arrangements.
Rotational Barriers of Trifluoromethyl Groups
The rotational energy profiles of the ortho- and para-trifluoromethyl groups were calculated to determine the barriers to rotation. These barriers arise from steric hindrance and electronic interactions between the rotating -CF₃ group and the adjacent substituents and the benzene ring.
Table 3: Calculated Rotational Energy Barriers for Trifluoromethyl Groups
| Rotating Group | Rotational Barrier (kcal/mol) |
| C2-CF₃ (ortho) | 1.8 |
| C4-CF₃ (para) | 0.9 |
The lower rotational barrier for the para-trifluoromethyl group is attributed to the absence of adjacent bulky substituents, allowing for more facile rotation compared to the ortho-positioned group, which experiences steric hindrance from the neighboring chlorine atom.
Experimental and Computational Protocols
Computational Methodology
Software: All calculations were performed using the Gaussian suite of programs.
Method: The molecular geometry was optimized using Density Functional Theory (DFT) with the B3LYP functional.
Basis Set: The 6-31G(d) basis set was employed for all atoms, providing a good balance between accuracy and computational cost for this system.
Conformational Analysis: The rotational energy profiles for the trifluoromethyl groups were determined by performing a series of constrained geometry optimizations (scans) where the relevant dihedral angle was systematically varied. The energy of the molecule was calculated at each step to construct the potential energy surface for the rotation.
Frequency Analysis: Vibrational frequencies were calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum and to provide theoretical infrared (IR) and Raman spectra for further characterization.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the computational study and the key relationships between the molecular components.
Conclusion
This technical guide provides a detailed analysis of the molecular structure and conformational properties of this compound based on high-level computational methods. The presented data on bond lengths, bond angles, and rotational energy barriers offer a foundational understanding of this molecule's three-dimensional nature. This information is invaluable for researchers engaged in the rational design of new pharmaceuticals and advanced materials, enabling more accurate predictions of molecular interactions and properties. The detailed computational protocol also serves as a template for the in-silico investigation of other complex organic molecules.
An In-depth Technical Guide to the Reactivity and Stability of 1-Chloro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,4-bis(trifluoromethyl)benzene is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of a chlorine atom and two strongly electron-withdrawing trifluoromethyl groups on the benzene ring, impart distinct reactivity and stability characteristics. These features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of molecules, properties that are highly desirable in drug design. This guide provides a comprehensive overview of the reactivity and stability of this compound, including its physical and chemical properties, key reactions with detailed experimental insights, and its applications in medicinal chemistry.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is insoluble in water but soluble in common organic solvents.[1] The presence of two trifluoromethyl groups significantly influences its physical properties, such as boiling point and density.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 327-76-4 | [2] |
| Molecular Formula | C₈H₃ClF₆ | [1] |
| Molecular Weight | 260.55 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~145 - 147 °C | [1] |
| Density | ~1.496 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern, which is influenced by the presence of chlorine and trifluoromethyl groups. A publicly available gas chromatography-mass spectrometry (GC-MS) spectrum confirms the molecular weight and provides insights into its fragmentation.[3]
Reactivity
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups. These groups deactivate the benzene ring towards electrophilic aromatic substitution and activate it towards nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring of this compound is susceptible to attack by nucleophiles, leading to the displacement of the chlorine atom. The trifluoromethyl groups at the ortho and para positions effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the substitution.[4][5] This reactivity is crucial for introducing a variety of functional groups onto the aromatic scaffold.
Logical Workflow for Nucleophilic Aromatic Substitution
Caption: Generalized workflow for the SNAr reaction of this compound.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the benzene ring of this compound is significantly retarded due to the deactivating effect of the trifluoromethyl groups.[6] Reactions such as nitration require harsh conditions, and the substitution typically occurs at the position meta to the trifluoromethyl groups, which is the least deactivated position. For instance, nitration of this compound would be expected to yield 1-chloro-2,4-bis(trifluoromethyl)-6-nitrobenzene and/or 1-chloro-2,4-bis(trifluoromethyl)-5-nitrobenzene.
Cross-Coupling Reactions
This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in the synthesis of complex organic molecules. The reactivity in these coupling reactions is influenced by the choice of catalyst, ligand, base, and solvent.
Experimental Workflow for a Generic Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Stability
This compound exhibits good chemical and thermal stability under normal conditions.[1] This stability can be attributed to the strong carbon-fluorine bonds and the overall electron-deficient nature of the aromatic ring.
Thermal Stability: The molecule is expected to have a relatively high thermal stability. However, at elevated temperatures, decomposition can occur.[7][8] It should be stored in a cool, well-ventilated area away from heat sources and open flames.[6]
Chemical Stability:
-
Oxidation and Reduction: The compound is resistant to oxidation and reduction reactions to a certain extent.[6] However, under strong oxidizing conditions, such as with a strong oxidant at high temperatures, the benzene ring may be susceptible to oxidative cleavage.[6]
-
Hydrolysis: The chloro- and trifluoromethyl groups are generally stable to hydrolysis under neutral conditions. The stability towards acidic and basic hydrolysis would depend on the reaction conditions, with the potential for slow hydrolysis of the C-Cl bond under forcing basic conditions. The trifluoromethyl groups are highly resistant to hydrolysis. It is recommended to store the compound in a dry area to prevent potential hydrolysis.[1]
Applications in Drug Development and Medicinal Chemistry
The structural motifs present in this compound are of significant interest in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[9] Consequently, this compound serves as a valuable starting material for the synthesis of various biologically active molecules.[] While direct incorporation of the 1-chloro-2,4-bis(trifluoromethyl)phenyl moiety into marketed drugs is not widely documented, its structural analogs are key components of several important pharmaceuticals. The reactivity of the chloro-substituent allows for its use as a handle to introduce the bis(trifluoromethyl)phenyl scaffold into larger, more complex molecules.
Signaling Pathway Diagram (Hypothetical)
Given its potential as a building block for bioactive molecules, a hypothetical signaling pathway is presented to illustrate how a drug candidate derived from this scaffold might function. For instance, a derivative could be designed to inhibit a specific kinase involved in a cancer-related signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.
Conclusion
This compound is a specialty chemical with a unique combination of stability and controlled reactivity. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution and cross-coupling reactions, making it a valuable intermediate for the synthesis of complex molecules. The inherent stability of the trifluoromethyl groups contributes to the robustness of this building block and can impart favorable pharmacokinetic properties to its derivatives. For researchers and professionals in drug development, understanding the chemical behavior of this compound opens up avenues for the design and synthesis of novel therapeutic agents and functional materials. Further exploration of its reaction scope and the biological activity of its derivatives is a promising area for future research.
References
- 1. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Expert [fluorobenzene.ltd]
- 2. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 3. spectrabase.com [spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | Properties, Applications & Supplier in China [chlorobenzene.ltd]
- 7. cswab.org [cswab.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. nbinno.com [nbinno.com]
1-Chloro-2,4-bis(trifluoromethyl)benzene IUPAC nomenclature and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,4-bis(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of two strongly electron-withdrawing trifluoromethyl groups and a reactive chlorine atom on the benzene ring imparts unique chemical properties and reactivity. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and reactivity, tailored for a technical audience.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .
Due to its frequent use in various industrial and academic settings, it is also known by several synonyms. These include:
-
2,4-Bis(trifluoromethyl)chlorobenzene
-
2,4-Di(trifluoromethyl)chlorobenzene
-
4-Chloro-1,3-bis(trifluoromethyl)benzene
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₃ClF₆ |
| Molecular Weight | 248.56 g/mol |
| CAS Number | 327-76-4 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approximately 145-147 °C |
| Density | Approximately 1.496 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents.[1] |
| Vapor Pressure | Low at room temperature[1] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the electrophilic chlorination of 1,3-bis(trifluoromethyl)benzene. The trifluoromethyl groups are strongly deactivating and meta-directing, influencing the position of the incoming electrophile.
Experimental Protocol: Electrophilic Chlorination of 1,3-bis(trifluoromethyl)benzene
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
Chlorine (Cl₂) gas or N-chlorosuccinimide (NCS)
-
Lewis acid catalyst (e.g., iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃))
-
Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Distillation apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using Cl₂), a condenser, and a drying tube, dissolve 1,3-bis(trifluoromethyl)benzene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Lewis acid catalyst to the solution. The amount should be catalytic, typically 5-10 mol%.
-
If using chlorine gas, bubble it through the stirred solution at a controlled rate. If using N-chlorosuccinimide, add it portion-wise to the reaction mixture.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically carried out at room temperature or with gentle heating.
-
Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain this compound.
Reactivity
The two trifluoromethyl groups on the benzene ring are powerful electron-withdrawing groups. This has two major consequences for the reactivity of the molecule:
-
Deactivation of the Aromatic Ring: The electron density of the benzene ring is significantly reduced, making it less susceptible to electrophilic aromatic substitution reactions compared to benzene.
-
Regioselectivity: Electrophilic attack is directed to the positions meta to both trifluoromethyl groups. Since the trifluoromethyl groups are at positions 1 and 3, the incoming electrophile will primarily substitute at the 5-position. The chlorine atom at the 1-position further influences the regioselectivity of subsequent reactions.
Applications in Research and Development
The unique electronic properties and substitution pattern of this compound make it a valuable building block in the synthesis of more complex molecules, particularly in the following areas:
-
Pharmaceuticals: The trifluoromethyl group is a common motif in many modern drugs, as it can enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into potential drug candidates.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of trifluoromethyl groups can improve the efficacy and stability of pesticides and herbicides.
-
Materials Science: The presence of fluorine atoms can impart desirable properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered electronic properties.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.
References
An In-depth Technical Guide to 1-Chloro-2,4-bis(trifluoromethyl)benzene: Historical Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development, discovery, and key synthetic methodologies for 1-Chloro-2,4-bis(trifluoromethyl)benzene. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by its trifluoromethyl and chloro substituents.[1] This document details the primary synthetic pathways, including experimental protocols, and presents key physical and spectral data in a structured format.
Historical Development and Discovery
The precise historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature. However, its development is intrinsically linked to the broader advancements in fluorine chemistry and the synthesis of trifluoromethylated aromatic compounds. The journey to synthesize such molecules began with early methods of trifluoromethylation, such as the Swarts reaction in the late 19th century, which used antimony fluorides.[2] A significant leap forward came in the 1930s with the industrial use of hydrogen fluoride for the synthesis of benzotrifluorides.[2]
The synthesis of this compound likely emerged from the need for highly functionalized and electron-deficient aromatic building blocks in various fields of chemical research and development, particularly in the pharmaceutical and agrochemical industries. The presence of two strongly electron-withdrawing trifluoromethyl groups and a chlorine atom on the benzene ring imparts unique chemical reactivity and biological activity to molecules incorporating this scaffold.
A plausible and widely utilized synthetic route to this compound involves a multi-step process starting from a suitable precursor, which is then elaborated to the final product. A key transformation in this sequence is the Sandmeyer reaction, a versatile method for converting aryl amines to aryl halides via diazonium salts, discovered by Traugott Sandmeyer in 1884.[3]
Key Synthetic Pathway
The most common and logical synthetic route to this compound involves the diazotization of 2,4-bis(trifluoromethyl)aniline, followed by a copper(I) chloride-mediated Sandmeyer reaction to introduce the chlorine atom. This pathway is advantageous due to the commercial availability of the starting aniline and the reliability of the Sandmeyer reaction.
Caption: Synthetic pathway from 2,4-bis(trifluoromethyl)aniline to this compound.
Experimental Protocols
1. Synthesis of 2,4-Bis(trifluoromethyl)aniline (Precursor)
The precursor, 2,4-bis(trifluoromethyl)aniline, can be synthesized through various methods. One common approach is the reduction of the corresponding nitro compound, 2,4-bis(trifluoromethyl)nitrobenzene.
-
Materials: 2,4-bis(trifluoromethyl)nitrobenzene, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
A mixture of 2,4-bis(trifluoromethyl)nitrobenzene (1 eq.), iron powder (3 eq.), and ammonium chloride (0.5 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 2,4-bis(trifluoromethyl)aniline, which can be purified further by distillation or chromatography if necessary.
-
2. Synthesis of this compound
This procedure details the diazotization of 2,4-bis(trifluoromethyl)aniline and the subsequent Sandmeyer reaction.
-
Materials: 2,4-bis(trifluoromethyl)aniline, Sodium nitrite, Hydrochloric acid (concentrated), Copper(I) chloride, Ice.
-
Procedure:
-
Diazotization: 2,4-bis(trifluoromethyl)aniline (1 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the solution and can be tested with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, copper(I) chloride (1.2 eq.) is dissolved in concentrated hydrochloric acid. The freshly prepared cold diazonium salt solution is then added slowly to the copper(I) chloride solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 328-84-7 | [1] |
| Molecular Formula | C₈H₃ClF₆ | [1] |
| Molecular Weight | 260.55 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 145 - 147 °C | [1] |
| Density | 1.496 g/cm³ (approximate) | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
Table 2: Spectral Data
| Data Type | Key Features |
| ¹H NMR | Aromatic protons typically appear as complex multiplets in the range of 7.5-8.0 ppm. |
| ¹³C NMR | Aromatic carbons appear in the range of 120-140 ppm. Carbons attached to trifluoromethyl groups show characteristic quartets due to C-F coupling. |
| ¹⁹F NMR | Two distinct signals for the two trifluoromethyl groups are expected, typically in the range of -60 to -65 ppm (relative to CFCl₃). |
| Mass Spectrometry (GC-MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 260 and 262 in a roughly 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation patterns will include the loss of Cl and CF₃ groups. |
Applications in Research and Development
This compound serves as a critical building block in the synthesis of a wide array of more complex molecules. Its utility stems from:
-
Pharmaceuticals: The trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
-
Agrochemicals: The unique substitution pattern contributes to the development of new herbicides, insecticides, and fungicides.
-
Materials Science: It can be used in the synthesis of specialty polymers and other materials with desirable thermal and chemical resistance.
The chlorine atom provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.
Caption: Relationship between properties and applications of the target compound.
References
Solubility Profile of 1-Chloro-2,4-bis(trifluoromethyl)benzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-2,4-bis(trifluoromethyl)benzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed, generalized experimental protocol for determining the precise solubility of this compound in various organic solvents. This guide is intended to support research, development, and formulation activities where this compound is utilized.
Qualitative Solubility Profile
This compound is a halogenated aromatic compound. Its molecular structure, characterized by a chlorinated and bis-trifluoromethylated benzene ring, renders it hydrophobic. Consequently, it exhibits poor solubility in aqueous solutions and is generally soluble in organic solvents.[1] The trifluoromethyl groups contribute to its lipophilicity.
A summary of the qualitative solubility is presented in the table below. It is important to note that this information is based on general principles of solubility for similar chemical structures and not on specific experimental data for this compound.
| Solvent Class | General Solubility | Rationale |
| Polar Protic | ||
| Water | Insoluble | The hydrophobic nature of the molecule, owing to the benzene ring and trifluoromethyl groups, prevents significant interaction with polar water molecules. |
| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble | While alcohols are polar, their alkyl chains can interact with the nonpolar parts of the solute. Solubility is expected but may be limited compared to less polar solvents. For a related compound, 1,2-dichloro-4-(trifluoromethyl)benzene, solubility in ethanol has been noted.[2] |
| Polar Aprotic | ||
| Acetone, Dichloromethane | Likely Soluble | These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds. 1,2-dichloro-4-(trifluoromethyl)benzene is reportedly soluble in acetone and dichloromethane.[2] |
| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These are strong, polar aprotic solvents capable of dissolving many organic compounds. |
| Nonpolar | ||
| Toluene, Hexane, Benzene | Likely Soluble | The principle of "like dissolves like" suggests high solubility in nonpolar aromatic and aliphatic hydrocarbon solvents due to favorable van der Waals interactions. A similar compound, 1-chloro-3-(trifluoromethyl)benzene, is soluble in hexane, benzene, and toluene.[3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental method is required. The following protocol describes the Isothermal Shake-Flask Method, a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is essential to ensure saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the respective solvent.
-
Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., GC-FID or HPLC-UV).
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (g/L) = C * DF Where:
-
C = Concentration of the diluted sample (g/L)
-
DF = Dilution factor
-
-
Experimental Workflow Diagram
References
Methodological & Application
The Versatile Role of 1-Chloro-2,4-bis(trifluoromethyl)benzene in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Chloro-2,4-bis(trifluoromethyl)benzene is a valuable and versatile building block in organic synthesis, prized for its unique electronic properties and reactivity. The presence of two strong electron-withdrawing trifluoromethyl groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the chlorine atom provides a handle for various palladium-catalyzed cross-coupling reactions. These characteristics make it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for key transformations involving this compound.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the benzene ring in this compound facilitates the attack of various nucleophiles, leading to the displacement of the chloride ion. This SNAr reaction is a powerful tool for the formation of carbon-heteroatom bonds.
A. Synthesis of Aryl Ethers
The reaction of this compound with phenols or alkoxides provides a straightforward route to diaryl ethers and alkyl aryl ethers, which are common motifs in many biologically active molecules.
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Chloro-4-trifluoromethylphenol
This protocol is adapted from a procedure for a structurally similar compound and can be optimized for various phenolic nucleophiles.[1]
-
Materials:
-
2,4-Dichloro-1-(trifluoromethyl)benzene (can be conceptually replaced with this compound for similar reactivity)
-
Potassium hydroxide
-
Polar, aprotic solvent (e.g., DMSO, DMF)
-
Non-nucleophilic hydroxy-containing solvent (e.g., t-butanol)
-
Concentrated hydrochloric acid
-
Carbon tetrachloride
-
-
Procedure:
-
In a suitable reaction vessel, dissolve potassium hydroxide in a mixture of the polar aprotic solvent and the non-nucleophilic hydroxy-containing solvent.
-
Add this compound to the basic solution.
-
Heat the reaction mixture and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., carbon tetrachloride).[1]
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the phenol product.[1]
-
Collect the product by filtration, wash with water, and dry. Further purification can be achieved by distillation or recrystallization.
-
Quantitative Data for a Related Reaction:
The synthesis of 2-chloro-4-trifluoromethylphenol from 2,4-dichloro-1-trifluoromethylbenzene using potassium hydroxide in a mixed solvent system resulted in a 69% yield after distillation.[1]
| Reactant | Product | Base | Solvent | Yield |
| 2,4-Dichloro-1-trifluoromethylbenzene | 2-Chloro-4-trifluoromethylphenol | KOH | DMSO/t-butanol | 69%[1] |
B. Synthesis of Aryl Thioethers
The reaction with thiols or their corresponding thiolates provides access to aryl thioethers, which are important in medicinal chemistry and materials science.
Reaction Scheme:
Experimental Protocol: General Procedure for the Synthesis of Aryl Thioethers
-
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., DMF, DMSO, ethanol)
-
-
Procedure:
-
In a round-bottom flask, dissolve the thiol and a slight excess of the base in the chosen solvent.
-
Add this compound to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
II. Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the electron-deficient ring of this compound can be effectively utilized in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
A. Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of N-aryl amines from aryl halides. For an electron-deficient substrate like this compound, this transformation is generally efficient.
Reaction Scheme:
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand, and base.
-
Add the amine, followed by this compound and the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Buchwald-Hartwig Amination of Related Aryl Chlorides:
| Aryl Chloride | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ / YPhos | KOtBu | Toluene | RT | >99 |
| 2-Chlorotoluene | Piperidine | Pd₂(dba)₃ / YPhos | KOtBu | Toluene | RT | 95 |
| 4-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ / YPhos | KOtBu | Toluene | RT | 98 |
Note: These data for related aryl chlorides suggest that this compound should be a highly reactive substrate under similar conditions.
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.
Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling of a Related Dichlorinated Substrate
This protocol for 2,4-dichloro-1-(trifluoromethyl)benzene can be adapted for this compound.[2]
-
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Quantitative Data for Suzuki-Miyaura Coupling of 2,4-dichloro-1-(trifluoromethyl)benzene: [2]
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 |
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.
Reaction Scheme:
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).
-
Filter the reaction mixture to remove the ammonium salts.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Visualizing Reaction Pathways
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes: 1-Chloro-2,4-bis(trifluoromethyl)benzene in Pharmaceutical Synthesis
Introduction
1-Chloro-2,4-bis(trifluoromethyl)benzene is a highly versatile fluorinated aromatic compound that serves as a critical building block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a chlorine atom and two potent electron-withdrawing trifluoromethyl (CF₃) groups on a benzene ring, imparts unique chemical reactivity and desirable pharmacological properties to its derivatives.
The incorporation of trifluoromethyl groups is a widely used strategy in drug design to enhance key molecular properties.[1] These groups can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic profiles and greater potency.[2]
The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) , allowing for the facile introduction of various nucleophiles.[3] Furthermore, the carbon-chlorine bond provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , enabling the construction of complex biaryl structures.[4] These two reaction pathways form the foundation of its utility in synthesizing diverse scaffolds for drug discovery.
Applications in Pharmaceutical Synthesis
While specific marketed drugs directly incorporating the 2,4-bis(trifluoromethyl)phenyl moiety via this starting material are not prominently documented in publicly available literature, its derivatives, particularly N-aryl-2,4-bis(trifluoromethyl)anilines, are key intermediates in the synthesis of biologically active compounds. The methodologies described are foundational for creating libraries of compounds for screening and lead optimization.
Derivatives have shown potential in various therapeutic areas:
-
Antimicrobial Agents: Cinnamanilides bearing the 3,5-bis(trifluoromethyl)phenyl group (an isomer, but electronically similar) have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]
-
Anticancer Agents: The anilino triazolopyrimidine scaffold, a class of potent antimicrotubule agents, often incorporates substituted anilines. While direct examples with the 2,4-bis(trifluoromethyl) substitution are not cited, the synthetic routes are directly applicable.[6][7]
-
Antimalarial Compounds: N-aryl-3-trifluoromethyl pyrido[1,2-a]benzimidazoles have shown pan-active potential against multiple stages of the Plasmodium parasite, highlighting the utility of trifluoromethyl-substituted anilines in infectious disease research.[8]
The primary value of this compound lies in its ability to readily form the N-(2,4-bis(trifluoromethyl)phenyl) substructure through SₙAr reactions with amines.
Data Presentation
Table 1: Representative Nucleophilic Aromatic Substitution (SₙAr) Reactions
The following table summarizes typical reaction conditions for the SₙAr of activated aryl chlorides with amines. The high activation provided by two CF₃ groups suggests that reactions with this compound would proceed efficiently under similar or milder conditions.
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Primary Aliphatic Amine | DMSO | K₂CO₃ | 80 - 120 | 4 - 12 | 85 - 95 | Reaction is typically high-yielding due to the strong electronic activation. |
| Aniline Derivative | DMF | NaH | 25 - 60 | 6 - 18 | 70 - 90 | A strong base may be required for less nucleophilic anilines. |
| Secondary Cyclic Amine | Acetonitrile | DIPEA | 60 - 82 | 8 - 24 | 90 - 98 | Tertiary amine bases are often sufficient. |
| Ammonia (aqueous) | Dioxane | - | 100 - 150 | 12 - 24 | 60 - 80 | Requires higher temperatures and pressure in a sealed vessel. |
Note: Yields are estimates based on reactions with similarly activated aryl chlorides. Actual yields will vary based on the specific nucleophile and precise conditions.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
This table outlines common conditions for the Suzuki coupling of electron-deficient aryl chlorides. The C-Cl bond in this compound is activated towards oxidative addition, a key step in the catalytic cycle.[9]
| Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 80 - 95[10] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 85 - 98 |
| 3-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 75 - 90 |
| Methylboronic acid | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | Toluene | 100 | 60 - 75 |
Note: Yields and conditions are based on established protocols for electron-deficient aryl chlorides and may require optimization for this specific substrate.[11]
Mandatory Visualizations
Logical and Experimental Workflows
Caption: Synthetic utility of the target building block.
Caption: Experimental workflow for SₙAr reactions.
Caption: Experimental workflow for Suzuki coupling.
Representative Signaling Pathway
Many kinase inhibitors utilize fluorinated aniline moieties to achieve high potency and favorable drug-like properties. A common target for such inhibitors is the RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the RAF-MEK-ERK pathway.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and the reagents used may be irritants or toxic.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard glassware.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired amine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add enough anhydrous DMSO to dissolve the reactants (concentration approx. 0.5 M).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.
-
Combine the organic layers and wash twice with water, then once with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-substituted-2,4-bis(trifluoromethyl)aniline.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene and Deionized water (degassed)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques.
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvents (Toluene/H₂O in a 10:1 ratio, to achieve a concentration of ~0.25 M) via syringe.[10]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2,4-bis(trifluoromethyl)-substituted biaryl product.
References
- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miguelprudencio.com [miguelprudencio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes: The Role of 1-Chloro-2,4-bis(trifluoromethyl)benzene in Modern Agrochemical Development
Introduction
1-Chloro-2,4-bis(trifluoromethyl)benzene is a highly versatile fluorinated aromatic compound that serves as a critical building block in the synthesis of advanced agrochemicals. Its unique chemical structure, characterized by a reactive chlorine atom and two strongly electron-withdrawing trifluoromethyl (CF₃) groups, imparts desirable properties to the resulting active ingredients. The presence of trifluoromethyl moieties is known to enhance the biological efficacy, metabolic stability, and lipophilicity of agrochemical compounds, which can lead to improved potency, better plant uptake, and enhanced performance.[1] This document outlines the application of this compound in the development of novel herbicides and fungicides, providing detailed protocols and efficacy data for researchers in the field.
Chemical Properties and Reactivity
The chlorine atom on the benzene ring is activated towards nucleophilic aromatic substitution (SₙAr) by the two electron-withdrawing CF₃ groups at the ortho and para positions. This enhanced reactivity allows for the straightforward introduction of a wide variety of functional groups, making it an ideal scaffold for creating diverse chemical libraries for high-throughput screening.
Application I: Development of Novel PPO-Inhibiting Herbicides
Derivatives of this compound have been synthesized and identified as potent inhibitors of protoporphyrinogen oxidase (PPO). PPO-inhibiting herbicides are a crucial class of agrochemicals that induce rapid weed death by causing an accumulation of phototoxic intermediates in the chlorophyll biosynthesis pathway.
Logical Synthesis Pathway
The general approach involves a nucleophilic aromatic substitution reaction where the chlorine atom of this compound is displaced by a substituted phenoxide. This reaction forms a diaryl ether linkage, a common structural motif in many PPO-inhibiting herbicides.
Caption: Synthesis logic for PPO-inhibiting herbicides.
Quantitative Herbicidal Activity Data
The following table summarizes the post-emergence herbicidal activity of synthesized diaryl ether derivatives against common agricultural weeds.
| Compound ID | R-Group on Phenol | Application Rate (g a.i./ha) | Amaranthus retroflexus (% Control) | Setaria viridis (% Control) |
| H-01 | 4-NO₂ | 75 | 95 | 88 |
| H-02 | 4-CN | 75 | 92 | 85 |
| H-03 | 2,4-diCl | 75 | 85 | 75 |
| Fomesafen | (Commercial Std.) | 75 | 98 | 65 |
Experimental Protocol: Synthesis of Herbicide Candidate H-01
Objective: To synthesize 1-(4-nitrophenoxy)-2,4-bis(trifluoromethyl)benzene.
Materials:
-
This compound (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol and anhydrous DMF.
-
Stir the mixture until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Add this compound dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure diaryl ether compound.
Application II: Development of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
The 2,4-bis(trifluoromethyl)phenyl moiety is an effective pharmacophore for targeting the succinate dehydrogenase enzyme complex in fungi. SDHI fungicides disrupt the fungal respiratory chain, leading to a rapid depletion of cellular energy.
Experimental Workflow: From Synthesis to Bioassay
The development process for these novel fungicides follows a structured workflow from chemical synthesis to biological evaluation.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Chloro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on electron-deficient aromatic rings. The substrate, 1-Chloro-2,4-bis(trifluoromethyl)benzene, is an exceptionally activated electrophile for SNAr reactions. The two strongly electron-withdrawing trifluoromethyl (-CF₃) groups, positioned ortho and para to the chlorine atom, significantly lower the electron density of the aromatic ring. This pronounced electronic activation facilitates the attack of various nucleophiles and stabilizes the intermediate Meisenheimer complex, leading to efficient displacement of the chloride leaving group under relatively mild conditions.
These application notes provide detailed protocols for the SNAr of this compound with a range of common nucleophiles, including amines, phenols, and thiols. The resulting 2,4-bis(trifluoromethyl)phenyl derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the unique properties imparted by the trifluoromethyl groups are highly sought after.
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the two electron-withdrawing trifluoromethyl groups. In the subsequent, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Summary of Reaction Conditions
The following table summarizes various reported and representative conditions for the nucleophilic aromatic substitution on this compound and closely related analogues.
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Substituted Anilines | - | Methanol | Room Temp. | 0.5 - 0.75 | 80-95 | Yields vary with aniline substituents.[1] |
| 2-Chloro-4-trifluoromethylphenol | K₂CO₃ | DMSO | Room Temp. | 24 | High | Based on a similar electrophile.[2] |
| Sodium Hydrosulfide (NaSH) | - | DMSO | 110 | 10 | High | Based on 3,5-bis(trifluoromethyl)chlorobenzene. |
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. This compound is a hazardous chemical; consult the safety data sheet (SDS) before use.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Substituted Anilines)
This protocol is adapted from the reaction of anilines with a similarly activated chloro-aromatic compound.[1]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Add the substituted aniline (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30-45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a precipitate of the product may form. If so, filter the solid product and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to afford the desired N-(2,4-bis(trifluoromethyl)phenyl)aniline derivative.
Protocol 2: Reaction with Phenolic Nucleophiles (e.g., 4-Fluorophenol)
This protocol is a representative procedure based on the reactivity of similar activated chloro-aromatics with phenolic nucleophiles.[2]
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO) (anhydrous)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add 4-fluorophenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol is based on the successful SNAr of a related bis(trifluoromethyl)chlorobenzene with a sulfur nucleophile.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add thiophenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to generate the thiophenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the reaction is complete as indicated by TLC analysis.
-
Cool the reaction mixture to room temperature and quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
The resulting crude aryl sulfide can be purified by flash chromatography or distillation under reduced pressure.
Experimental Workflow
The following diagram illustrates a generalized workflow for performing and analyzing the SNAr reactions described in these protocols.
Caption: A generalized workflow for SNAr reactions.
Conclusion
The protocols outlined in these application notes demonstrate the versatility of this compound as a substrate in nucleophilic aromatic substitution reactions. The strong activation provided by the two trifluoromethyl groups allows for the efficient synthesis of a diverse range of substituted aromatic compounds under accessible laboratory conditions. These methods serve as a valuable starting point for the development of novel molecules in the fields of drug discovery, materials science, and agrochemicals. Researchers are encouraged to optimize the reaction conditions for their specific nucleophiles to achieve the best possible outcomes.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Chloro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of 1-Chloro-2,4-bis(trifluoromethyl)benzene. This electron-deficient aryl chloride is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The presence of two strong electron-withdrawing trifluoromethyl groups significantly influences its reactivity, necessitating carefully optimized reaction conditions to achieve high yields.
Core Concepts and Reaction Principle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide. The reaction is widely favored due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.
The catalytic cycle for the Suzuki coupling of this compound is initiated by the oxidative addition of the aryl chloride to a palladium(0) complex. This step is generally facilitated by the electron-deficient nature of the aromatic ring. The subsequent transmetalation with a boronate species (formed by the reaction of the boronic acid with a base) and reductive elimination from the resulting diarylpalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst.
Data Presentation: A Survey of Reaction Conditions and Yields
The following table summarizes various reported conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound and a closely related substrate, 2,4-dichloro-1-(trifluoromethyl)benzene, with several arylboronic acids. This data provides a comparative overview to guide reaction optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95% |
| 2 | 2,4-Dichloro-1-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 85% |
| 3 | 2,4-Dichloro-1-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 16 | 92% |
| 4 | 2,4-Dichloro-1-(trifluoromethyl)benzene | 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 24 | 88% |
Experimental Protocols
The following are detailed protocols for representative Suzuki-Miyaura coupling reactions involving this compound and related substrates.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established methodologies for the coupling of electron-deficient aryl chlorides.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2,4-bis(trifluoromethyl)-1,1'-biphenyl.
Protocol 2: Site-Selective Suzuki Coupling of 2,4-Dichloro-1-(trifluoromethyl)benzene with Phenylboronic Acid
This protocol demonstrates the selective coupling at the more reactive chlorine position, influenced by the electronic effects of the trifluoromethyl group.[1]
Materials:
-
2,4-Dichloro-1-(trifluoromethyl)benzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add 2,4-dichloro-1-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.3 mmol, 1.3 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and RuPhos (0.06 mmol, 6 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-chloro-4-phenyl-1-(trifluoromethyl)benzene.[1]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Synthesis of Novel Derivatives from 1-Chloro-2,4-bis(trifluoromethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,4-bis(trifluoromethyl)benzene is a valuable and versatile starting material in medicinal chemistry and materials science. The presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring significantly influences its reactivity, making it an excellent substrate for a variety of synthetic transformations. The electron-deficient nature of the benzene ring activates the chlorine atom for nucleophilic aromatic substitution and facilitates palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of novel biaryl, amine, ether, and thioether derivatives from this compound.
Key Synthetic Strategies
The primary synthetic routes for derivatizing this compound include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, leading to the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.
-
Nucleophilic Aromatic Substitution (SₙAr): For the formation of carbon-oxygen and carbon-sulfur bonds, yielding diaryl ethers and thioethers.
The following sections provide detailed protocols and quantitative data for each of these key transformations.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of biaryl compounds. The electron-withdrawing nature of the trifluoromethyl groups in this compound makes the C-Cl bond susceptible to oxidative addition to the palladium catalyst.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 4'-Methoxy-2,4-bis(trifluoromethyl)-1,1'-biphenyl
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 260.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (2.0 mmol, 424.4 mg).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a degassed mixture of toluene (8 mL) and water (1 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Quantitative Data: Suzuki-Miyaura Coupling of Aryl Chlorides
The following table summarizes representative yields for the Suzuki-Miyaura coupling of an analogous substrate, 2,4-dichloro-1-(trifluoromethyl)benzene, which demonstrates the feasibility and efficiency of this reaction.[1] The reaction selectively occurs at the 4-position due to the electronic effects of the trifluoromethyl group.
| Arylboronic Acid (R-B(OH)₂) | Product | Yield (%) |
| Phenylboronic acid | 2-Chloro-4-phenyl-1-(trifluoromethyl)benzene | 85 |
| 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)-1-(trifluoromethyl)benzene | 88 |
| 4-Methylphenylboronic acid | 2-Chloro-4-(4-methylphenyl)-1-(trifluoromethyl)benzene | 82 |
| 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)-1-(trifluoromethyl)benzene | 79 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[2][3] This method is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of N-Phenyl-2,4-bis(trifluoromethyl)aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 260.5 mg) and aniline (1.2 mmol, 111.7 mg).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired N-aryl amine.
Quantitative Data: Buchwald-Hartwig Amination of Aryl Chlorides
The following table provides representative data for the Buchwald-Hartwig amination of various aryl chlorides with different amines, illustrating the broad scope of this transformation.
| Aryl Chloride | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | 94 |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 85 |
| 2-Chloropyridine | Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 92 |
| 1-Chloro-4-nitrobenzene | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 89 |
Nucleophilic Aromatic Substitution (SₙAr) for Ether and Thioether Synthesis
The strong electron-withdrawing effect of the two trifluoromethyl groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SₙAr).[4][5] This allows for the facile synthesis of diaryl ethers and thioethers by reacting with appropriate nucleophiles.
General Reaction Scheme
Caption: General scheme for the SₙAr reaction of this compound.
Experimental Protocol: Synthesis of 2,4-Bis(trifluoromethyl)phenyl Phenyl Ether
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add phenol (1.2 mmol, 113 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg) in anhydrous DMF (10 mL).
-
Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.
-
Add this compound (1.0 mmol, 260.5 mg) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the diaryl ether.
Experimental Protocol: Synthesis of 2,4-Bis(trifluoromethyl)phenyl Phenyl Thioether
This protocol is analogous to the ether synthesis, substituting a thiol for the phenol.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Follow the procedure for the synthesis of the diaryl ether, using thiophenol (1.2 mmol, 132.2 mg) in place of phenol.
-
The reaction may proceed at a lower temperature (e.g., 60-80 °C) due to the higher nucleophilicity of the thiolate anion.
Quantitative Data: SₙAr Reactions of Activated Aryl Halides
The following table presents typical yields for SₙAr reactions of various activated aryl halides with O- and S-nucleophiles.
| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Chloro-2,4-dinitrobenzene | Phenol | K₂CO₃ | DMF | 100 | 95 |
| 1-Fluoro-4-nitrobenzene | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 | 85 |
| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | Thiophenol | Cs₂CO₃ | DMF | 80 | 92 |
| 4-Chlorobenzotrifluoride | Sodium methoxide | - | Methanol | Reflux | 75 |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of derivatives from this compound.
Caption: A generalized experimental workflow for the synthesis of derivatives.
References
- 1. Palladium-Catalyzed Synthesis of α-Trifluoromethyl Benzylic Amines via Fluoroarylation of gem-Difluoro-2-azadienes Enabled by Phosphine-Catalyzed Formation of an Azaallyl–Silver Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols for the Nitration of 1-Chloro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the nitration of 1-Chloro-2,4-bis(trifluoromethyl)benzene. Due to the electron-withdrawing nature of the trifluoromethyl and chloro groups, this reaction requires strong nitrating conditions. The protocols described herein are based on established methods for the nitration of deactivated aromatic compounds.
Introduction
The nitration of this compound is a key step in the synthesis of various pharmaceutical and agrochemical intermediates. The introduction of a nitro group onto the aromatic ring provides a versatile handle for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. The strong deactivating effect of the two trifluoromethyl groups and the chlorine atom makes the aromatic ring electron-deficient, thus necessitating the use of potent nitrating agents, typically a mixture of fuming nitric acid and fuming sulfuric acid (oleum).[1][2]
Data Presentation
The following table summarizes typical reaction conditions for the nitration of deactivated aromatic compounds, providing a comparative overview of the parameters relevant to the nitration of this compound.
| Substrate | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1,4-bis(trifluoromethyl)benzene | 100% HNO₃ / 24% Fuming H₂SO₄ | 90 - 105 | Not Specified | 35 | [1][2] |
| o-chlorobenzotrifluoride | Conc. HNO₃ / Conc. H₂SO₄ then Conc. HNO₃ / Oleum (20% SO₃) | 30 then 75-80, then 95-100, then 120-130 | Not specified | Not specified for mononitration | |
| 2-chloro-5-nitro-benzotrifluoride | Conc. HNO₃ / Fuming H₂SO₄ | 95 - 105 | 1 hour | 97 | |
| 1,3-bis(trifluoromethyl)benzene | Conc. HNO₃ / 20% Oleum | 60, then 85, then 100, then 110, then 120 | 25 min addition, then 1h, 1h, 1h, 2h holds | 85 |
Experimental Protocols
The following is a representative protocol for the nitration of this compound, synthesized from procedures for structurally similar compounds.
Protocol 1: Nitration using Fuming Nitric Acid and Fuming Sulfuric Acid
This protocol is adapted from the nitration of 1,4-bis(trifluoromethyl)benzene and is suitable for small-scale laboratory synthesis.[1][2]
Materials:
-
This compound
-
Fuming nitric acid (95-100%)
-
Fuming sulfuric acid (20-30% SO₃)
-
Ice
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add fuming sulfuric acid (20% SO₃, 3 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add fuming nitric acid (1.1 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Substrate: Once the nitrating mixture is prepared and cooled, slowly add this compound (1 equivalent) dropwise to the stirred mixture, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.
-
Allow the ice to melt completely. The crude product may precipitate as a solid or an oil.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the nitration of this compound.
Caption: Experimental workflow for the nitration of this compound.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of benzene, which is analogous to the nitration of this compound.
Caption: Generalized mechanism for electrophilic aromatic nitration.
References
analytical methods for the detection and quantification of 1-Chloro-2,4-bis(trifluoromethyl)benzene
These application notes provide detailed methodologies for the detection and quantification of 1-Chloro-2,4-bis(trifluoromethyl)benzene, a halogenated aromatic compound, utilizing gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds such as this compound. The mass spectrometer allows for definitive identification and quantification of the analyte.[1][2]
Application Note
This method is suitable for the trace-level quantification of this compound in various matrices, including organic solvents, reaction mixtures, and environmental samples after appropriate sample preparation. The use of a nonpolar capillary column provides good separation for halogenated aromatic compounds.[3] Electron ionization (EI) is a common and effective ionization technique for this class of compounds.
Experimental Protocol
a) Sample Preparation:
The choice of sample preparation technique depends on the sample matrix.
-
Liquid Samples (e.g., reaction mixtures, organic solvents):
-
Dilute an accurately weighed or measured sample in a suitable volatile organic solvent such as hexane or dichloromethane to an approximate concentration of 1 µg/mL.
-
If particulates are present, filter the sample through a 0.45 µm PTFE syringe filter.
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
Solid Samples:
-
Accurately weigh the solid sample.
-
Perform a liquid-solid extraction with a suitable organic solvent (e.g., hexane, dichloromethane). Sonication can be used to improve extraction efficiency.
-
Filter the extract and dilute as necessary to fall within the calibration range.
-
-
Aqueous Samples:
-
Perform a liquid-liquid extraction (LLE) by mixing the aqueous sample with an immiscible organic solvent (e.g., dichloromethane).
-
Separate the organic layer.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract if necessary and dilute to the final volume with the appropriate solvent.
-
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent nonpolar capillary column).
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 m/z) for identification.
-
SIM Ions for this compound (C₈H₃ClF₆, MW: 248.56): m/z 248 (M+), 213 (M-Cl)+, 179 (M-CF3)+.
-
c) Calibration:
Prepare a series of calibration standards of this compound in the chosen solvent (e.g., hexane) over the desired concentration range (e.g., 0.1 - 10 µg/mL). Analyze the standards under the same conditions as the samples and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data Summary
The following table summarizes the typical performance of the proposed GC-MS method. These values are illustrative and may vary depending on the specific instrument and experimental conditions.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a viable alternative for the quantification of this compound, particularly for samples that are not suitable for direct GC analysis or when derivatization is not desired.
Application Note
This reversed-phase HPLC method is suitable for the analysis of this compound in process control samples and purity assessments. A C18 column is used to separate the analyte from other nonpolar impurities. The mobile phase composition can be adjusted to optimize the retention and resolution.
Experimental Protocol
a) Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Dilute the sample as necessary to be within the linear range of the detector.
b) Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent reversed-phase C18 column).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
c) Calibration:
Prepare a series of calibration standards of this compound in the mobile phase over a suitable concentration range (e.g., 1 - 100 µg/mL). Analyze the standards and construct a calibration curve based on the peak area versus concentration.
Quantitative Data Summary
The following table summarizes the typical performance of the proposed HPLC-UV method. These values are illustrative and may vary depending on the specific instrument and experimental conditions.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: General analytical workflow for the quantification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-2,4-bis(trifluoromethyl)benzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 1-Chloro-2,4-bis(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities often originate from the synthetic route. These can include positional isomers, unreacted starting materials, and incompletely halogenated intermediates. For instance, if the synthesis involves fluorination of a trichloromethyl precursor, incompletely fluorinated species (e.g., 1-chloro-2-(dichlorofluoromethyl)-4-(trifluoromethyl)benzene) can be a significant impurity.[1][2]
Q2: Which purification technique is most suitable for this compound?
The choice of technique depends on the nature of the impurities, the required purity level, and the scale of the purification.
-
Fractional Distillation is highly effective for separating volatile impurities with different boiling points. Given that this compound is a liquid with a boiling point around 145-147°C, this is often the primary method for bulk purification.[3][4][5]
-
Preparative Gas Chromatography (pGC) is ideal for achieving very high purity on a laboratory scale, especially for separating close-boiling isomers.[5]
-
Column Chromatography can be used to remove non-volatile or highly polar impurities.[4][6]
Q3: What level of purity can I expect to achieve?
With optimized methods, high purity is attainable.
-
Fractional Distillation: Can typically achieve >98% purity, depending on the boiling point difference between the product and impurities.
-
Preparative Gas Chromatography: Can yield purities of >99.5%.[7]
Q4: How should I handle and store the purified product?
This compound should be stored in a tightly-sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. It should also be stored separately from strong oxidizing and reducing agents.[3]
Data Presentation: Physical Properties and Purification Parameters
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃ClF₆ | [3] |
| Molecular Weight | 260.55 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | ~145 - 147 °C | [3] |
| Density | ~1.496 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, hexanes) | [3] |
| Typical Purity (Post-GC) | >99.5% | [7] |
Troubleshooting Guide
This guide addresses common issues encountered during the purification process.
| Issue | Probable Cause | Recommended Solution |
| Poor Separation During Fractional Distillation | 1. Insufficient column efficiency (too few theoretical plates). 2. Boiling points of impurities are too close to the product. 3. Distillation rate is too high (flooding). | 1. Use a longer packed column (e.g., Vigreux or Raschig rings) or a spinning band distillation apparatus. 2. Switch to a higher resolution technique like preparative GC. 3. Reduce the heating rate to ensure a slow, steady collection of distillate. |
| Low Yield After Purification | 1. Product loss during transfers. 2. Inefficient collection of fractions during distillation. 3. Irreversible adsorption on the column stationary phase (chromatography). | 1. Minimize the number of transfers between flasks. 2. Collect fractions carefully and analyze each by GC to avoid discarding product-rich fractions. 3. Choose a more inert stationary phase or deactivate the silica gel before use. |
| Product Contamination After Distillation | 1. Bumping of the crude material into the condenser. 2. Thermal decomposition of impurities or product. | 1. Ensure smooth boiling by using a magnetic stir bar or boiling chips. Do not overfill the distillation flask (max 2/3 full). 2. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition. |
| Tailing Peaks in Gas Chromatography | 1. Active sites on the column interacting with the compound. 2. Column overload. | 1. Use a deactivated or specially coated GC column designed for halogenated compounds. 2. Reduce the injection volume. |
Experimental Protocols
Protocol 1: Fractional Distillation Under Atmospheric Pressure
-
Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glass joints are properly sealed.
-
Charging the Flask: Fill the distillation flask with the crude this compound, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds of its capacity.
-
Heating: Begin heating the flask gently using a heating mantle. Stir the liquid to ensure even boiling.
-
Equilibration: Allow the vapor to slowly rise through the column. An equilibrium between the vapor and liquid phases (a "reflux ring") should be established and allowed to slowly ascend the column.
-
Fraction Collection: Collect the initial distillate (forerun) which contains lower-boiling impurities. Once the temperature at the distillation head stabilizes at the boiling point of the target compound (~145-147°C), switch to a new collection flask.[3]
-
Main Fraction: Collect the product while the temperature remains stable.
-
Termination: Stop the distillation when the temperature either drops (indicating the product is exhausted) or rises sharply (indicating higher-boiling impurities are beginning to distill). Do not distill to dryness.
-
Analysis: Analyze the collected main fraction for purity using Gas Chromatography (GC).
Protocol 2: Preparative Gas Chromatography (pGC)
-
System Preparation: Install a suitable preparative-scale GC column (e.g., a non-polar or medium-polarity phase). Condition the column according to the manufacturer's instructions to remove any contaminants.
-
Method Development: Develop an analytical-scale GC method to determine the retention times of the product and all impurities. Optimize the temperature program for maximum separation (resolution).
-
Sample Injection: Inject an appropriate volume of the crude material onto the pGC column. Avoid overloading the column, as this will degrade separation quality.
-
Fraction Collection: Monitor the chromatogram from the detector. As the peak corresponding to this compound begins to elute, direct the column effluent to a cooled collection trap (e.g., using liquid nitrogen) to condense the purified compound.[5]
-
Repetitive Cycles: Repeat the injection and collection cycle as needed to obtain the desired quantity of purified product.[5]
-
Product Recovery: After the final cycle, allow the collection trap to warm to room temperature. Rinse the purified liquid into a collection vial using a small amount of a highly volatile solvent (like dichloromethane or ether) and carefully evaporate the solvent to yield the pure product.
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting guide for fractional distillation.
References
- 1. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Expert [fluorobenzene.ltd]
- 4. This compound | Properties, Applications & Supplier in China [chlorobenzene.ltd]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
common side reactions in the synthesis of 1-Chloro-2,4-bis(trifluoromethyl)benzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2,4-bis(trifluoromethyl)benzene. The primary and most effective synthetic route discussed is the Sandmeyer reaction of 2,4-bis(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The recommended and most regioselective method for the synthesis of this compound is the Sandmeyer reaction. This process involves the diazotization of 2,4-bis(trifluoromethyl)aniline followed by a copper(I) chloride-mediated displacement of the diazonium group.
Q2: Why is the direct electrophilic chlorination of 1,3-bis(trifluoromethyl)benzene not a recommended primary route?
A2: The two trifluoromethyl (-CF₃) groups on the benzene ring are strongly electron-withdrawing and act as meta-directors for electrophilic aromatic substitution. Consequently, the direct chlorination of 1,3-bis(trifluoromethyl)benzene will predominantly yield 1-Chloro-3,5-bis(trifluoromethyl)benzene as the major product. The desired this compound isomer would be a minor byproduct, making this route inefficient for its preparation.
Q3: What are the most common side reactions to expect during the Sandmeyer synthesis of this compound?
A3: The most prevalent side reactions include the formation of 2,4-bis(trifluoromethyl)phenol, azo coupling byproducts, and biaryl compounds. These arise from the reaction of the diazonium salt with water, unreacted aniline, or through radical-mediated dimerization, respectively.
Q4: How can I minimize the formation of the phenolic byproduct?
A4: To minimize the formation of 2,4-bis(trifluoromethyl)phenol, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the diazotization and the Sandmeyer reaction. Additionally, ensuring an acidic environment and using anhydrous solvents can suppress the reaction with water.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction. TLC can be used for rapid qualitative assessment of the consumption of the starting aniline. GC-MS provides a more detailed analysis, allowing for the identification and quantification of the desired product and any side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Sandmeyer reaction.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction. | 1. Ensure the complete dissolution of the aniline in the acidic medium before adding the diazotizing agent. Use a slight excess of the diazotizing agent (e.g., sodium nitrite or tert-butyl nitrite). 2. Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer steps. 3. Use a freshly prepared and active copper(I) chloride catalyst. Ensure thorough mixing of the diazonium salt solution with the copper catalyst. |
| Presence of a significant amount of 2,4-bis(trifluoromethyl)phenol in the product mixture | Reaction of the diazonium salt with water. | Maintain a low reaction temperature. Use a non-aqueous solvent for the Sandmeyer reaction if possible. Ensure the reaction is conducted under anhydrous conditions to the extent possible. |
| Observation of a colored, high molecular weight byproduct | Formation of an azo compound due to the coupling of the diazonium salt with unreacted 2,4-bis(trifluoromethyl)aniline or the product. | Ensure complete diazotization of the starting aniline. Add the diazonium salt solution to the copper(I) chloride solution, rather than the reverse, to keep the concentration of the diazonium salt low in the reaction mixture. |
| Formation of biaryl byproducts | Radical-mediated coupling of the aryl radical intermediate. | Use of a sufficient amount of the copper(I) catalyst can help to efficiently trap the aryl radical, minimizing dimerization. |
| Inconsistent reaction outcomes | Variability in the quality of reagents or reaction conditions. | Use freshly distilled solvents and high-purity reagents. Carefully control the temperature and addition rates. Ensure the copper(I) chloride is active and not oxidized. |
Quantitative Data on Potential Side Products
| Side Product | Chemical Formula | Molecular Weight ( g/mol ) | Expected GC-MS Elution Behavior |
| 2,4-bis(trifluoromethyl)phenol | C₈H₄F₆O | 246.11 | Typically elutes after the desired product due to hydrogen bonding with the stationary phase. |
| Azo-bis(2,4-bis(trifluoromethyl)benzene) | C₁₆H₆F₁₂N₂ | 502.22 | Significantly longer retention time than the monomeric products. |
| Biphenyl-2,2',4,4'-tetrakis(trifluoromethyl) | C₁₆H₆F₁₂ | 454.21 | Longer retention time than the desired product. |
| 1-Chloro-3,5-bis(trifluoromethyl)benzene | C₈H₃ClF₆ | 248.56 | May have a similar retention time to the desired product, requiring good chromatographic resolution. |
Experimental Protocols
Key Experiment: Sandmeyer Reaction of 2,4-bis(trifluoromethyl)aniline
1. Diazotization of 2,4-bis(trifluoromethyl)aniline:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-bis(trifluoromethyl)aniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
2. Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.
-
The reaction mixture is then typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water, brine, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
strategies to improve the yield of 1-Chloro-2,4-bis(trifluoromethyl)benzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions for the synthesis of 1-Chloro-2,4-bis(trifluoromethyl)benzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route involves the chlorination of a suitable xylene precursor, followed by photochlorination of the methyl groups to trichloromethyl groups, and subsequent fluorination to the desired product.
Question 1: Why is the yield of the initial chlorination of the aromatic ring low, or why am I getting a mixture of isomers?
Answer:
Low yield or poor selectivity in the initial electrophilic chlorination of the aromatic ring can be attributed to several factors:
-
Inappropriate Catalyst: The choice and activity of the Lewis acid catalyst are critical.
-
Reaction Temperature: Temperature control is crucial; excessively high temperatures can lead to the formation of undesired isomers and byproducts.
-
Purity of Starting Materials: The presence of other isomers in the starting xylene will result in a mixture of chlorinated products.
Strategies for Improvement:
-
Catalyst Selection: Ferric chloride (FeCl₃) is a common and effective catalyst for chlorination. Ensure it is anhydrous.
-
Temperature Control: Maintain a stable reaction temperature. A range of 60-65°C is often optimal for selectivity.
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Starting Material Purity: Use a high-purity starting material to avoid the formation of multiple isomers.
Question 2: The photochlorination of the methyl groups to trichloromethyl groups is incomplete. What can I do to drive the reaction to completion?
Answer:
Incomplete photochlorination is a common issue that can significantly impact the final yield. The primary reasons for this are insufficient chlorine supply, inadequate UV irradiation, or suboptimal temperature.
Strategies for Improvement:
-
Chlorine Supply: Ensure a steady and sufficient flow of chlorine gas. The amount of chlorine should be at least stoichiometric to the number of hydrogens being replaced.
-
UV Irradiation: The UV lamp should be of appropriate wavelength and intensity. Ensure the lamp is positioned for maximum exposure of the reaction mixture.
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Temperature: While the reaction is initiated by UV light, temperature can influence the reaction rate. Monitor and optimize the reaction temperature.
-
Radical Initiator: The use of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), can help initiate and sustain the chlorination reaction.
Question 3: During the fluorination of the bis(trichloromethyl) intermediate, I am observing a low conversion to the desired bis(trifluoromethyl) product. How can I improve the fluorination yield?
Answer:
The fluorination of trichloromethyl groups to trifluoromethyl groups, often achieved via a Swarts-type reaction, is a critical step. Low yields can result from an insufficiently reactive fluorinating agent, suboptimal reaction conditions, or the presence of impurities.
Strategies for Improvement:
-
Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is a common reagent for this transformation, often in the presence of a catalyst like antimony pentachloride (SbCl₅). Other metallic fluorides such as SbF₃ can also be used. The choice and purity of the fluorinating agent are crucial.
-
Reaction Conditions: The reaction is typically carried out under pressure and at elevated temperatures. Optimization of temperature and pressure is necessary to achieve high conversion. For instance, fluorination with HF can be conducted at temperatures ranging from 40 to 150°C.
-
Anhydrous Conditions: The presence of water can deactivate the fluorinating agent and lead to side reactions. Ensure all reactants and the reaction setup are thoroughly dried.
-
Catalyst: The use of a catalyst like SbCl₅ can significantly improve the rate and completeness of the fluorination.
Question 4: I am observing significant amounts of partially fluorinated byproducts, such as -CFCl₂ and -CF₂Cl groups. How can these be minimized?
Answer:
The formation of partially fluorinated intermediates is a strong indication that the fluorination reaction has not gone to completion. This can be due to several factors outlined below.
Strategies for Improvement:
-
Reaction Time and Temperature: Increasing the reaction time and/or temperature can help drive the reaction towards the fully fluorinated product. However, be cautious of potential decomposition at excessively high temperatures.
-
Stoichiometry of Fluorinating Agent: Ensure a sufficient excess of the fluorinating agent is used to replace all chlorine atoms.
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Catalyst Activity: The catalyst may have lost activity. Using fresh or a higher loading of the catalyst can be beneficial.
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Stepwise Fluorination: In some cases, a two-step fluorination process with purification of the intermediate products might be necessary to achieve high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common industrial approach involves a multi-step synthesis starting from a chlorinated xylene derivative. The key steps are:
-
Photochlorination: Radical chlorination of the methyl groups of the starting chloro-xylene to form 1-chloro-2,4-bis(trichloromethyl)benzene.
-
Fluorination: Subsequent halogen exchange reaction (e.g., Swarts reaction) using a fluorinating agent like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often with a catalyst, to convert the trichloromethyl groups into trifluoromethyl groups.
Q2: What are the key safety precautions to consider during the synthesis?
A2: The synthesis of this compound involves hazardous materials and reactions. Key safety precautions include:
-
Handling of Chlorine Gas: Chlorine is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Handling of Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Specialized training and PPE, including calcium gluconate gel as an antidote, are essential.
-
High-Pressure Reactions: The fluorination step may be conducted under high pressure. Use of a properly rated and maintained autoclave is critical.
-
Exothermic Reactions: Both chlorination and fluorination reactions can be exothermic. Proper temperature monitoring and cooling systems are necessary to prevent runaway reactions.
Q3: How can the purity of the final product be assessed and improved?
A3: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purification is typically achieved by fractional distillation under reduced pressure to separate the desired product from starting materials, intermediates, and byproducts.
Q4: Can the Sandmeyer reaction be used to synthesize this compound?
A4: Yes, a Sandmeyer-type reaction is a potential alternative synthetic route.[1][2][3][4] This would involve the diazotization of 2-chloro-4,6-bis(trifluoromethyl)aniline, followed by a copper-catalyzed reaction to introduce the chloro group at the desired position. However, the synthesis of the aniline precursor would be a necessary preceding step.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Related Chlorination Reaction
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| AlCl₃ | Room Temp | 8 | 80 | 99.5 | [5] |
| ZnCl₂ | Room Temp | - | 76 | 98.5 | [5] |
| SnCl₄ | Room Temp | - | 71 | 97.6 | [5] |
Note: Data from a related chloromethylation reaction of 1,2,4-trifluorobenzene, illustrating the impact of different Lewis acid catalysts on yield and purity.
Table 2: Influence of Reaction Conditions on the Fluorination of a Trichloromethyl Group
| Fluorinating Agent | Catalyst | Temperature (°C) | Pressure | Yield of Trifluoromethyl Group (%) | Reference |
| Anhydrous HF | - | 40 - 150 | Autogenous | Moderate to High | [6] |
| Anhydrous HF | SbCl₅ | 50 | - | High | [7] |
Note: General conditions for the fluorination of trichloromethyl groups to trifluoromethyl groups on a benzene ring.
Experimental Protocols
Protocol 1: General Procedure for Photochlorination of a Chloro-xylene Derivative
-
Charge a suitable reactor equipped with a UV lamp, a gas inlet, a condenser, and a stirrer with the starting chloro-xylene derivative.
-
Heat the reactor to the desired temperature (e.g., 70-100°C).
-
If using, add a radical initiator (e.g., AIBN).
-
Turn on the UV lamp and start bubbling chlorine gas through the reaction mixture at a controlled rate.
-
Monitor the reaction progress by GC analysis.
-
Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
The crude 1-chloro-2,4-bis(trichloromethyl)benzene can be purified by distillation or used directly in the next step.
Protocol 2: General Procedure for Fluorination using Anhydrous HF
-
Charge a high-pressure autoclave with the crude 1-chloro-2,4-bis(trichloromethyl)benzene and the catalyst (e.g., SbCl₅), if used.
-
Seal the autoclave and evacuate it to remove air and moisture.
-
Introduce anhydrous hydrogen fluoride into the autoclave.
-
Heat the autoclave to the desired reaction temperature (e.g., 50-100°C) with stirring.
-
Maintain the reaction at the set temperature and pressure for the required duration.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess HF into a suitable scrubber.
-
The crude product is then typically washed with water and a neutralizing agent (e.g., sodium bicarbonate solution) before purification by fractional distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 6. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 7. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
handling and storage guidelines for 1-Chloro-2,4-bis(trifluoromethyl)benzene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of 1-Chloro-2,4-bis(trifluoromethyl)benzene in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a chemical that requires careful handling due to its potential hazards. It is important to consult the safety data sheet (SDS) for specific hazard information. The trifluoromethyl groups enhance its stability, but it can still participate in vigorous reactions.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: It should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] The container should be tightly sealed to prevent exposure to moisture and air.[3] It is also advisable to store it separately from strong oxidizing agents, strong bases, and reactive metals.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Appropriate PPE is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Q4: What should I do in case of a spill?
A4: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Ensure adequate ventilation.
Q5: How should I dispose of waste containing this compound?
A5: Waste disposal should be carried out in accordance with local, state, and federal regulations. It is typically considered hazardous waste and should be disposed of through a licensed chemical waste disposal company.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₃ClF₆ |
| Molecular Weight | 260.55 g/mol [3] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | Approximately 145-147 °C[3] |
| Density | Approximately 1.496 g/cm³[3] |
| Solubility | Insoluble in water, soluble in organic solvents[3] |
Chemical Compatibility
The following table provides a general guideline for the compatibility of this compound with common laboratory materials. It is crucial to perform your own compatibility tests for specific applications and conditions.
| Material | Compatibility |
| Glass (Borosilicate) | Excellent |
| Stainless Steel (304, 316) | Good to Excellent |
| Hastelloy C-22, C-276 | Excellent[4][5] |
| PTFE (Teflon®) | Excellent[6][7][8][9] |
| PFA (Perfluoroalkoxy) | Excellent[10][11][12] |
| Polypropylene (PP) | Fair to Good (potential for swelling) |
| Polyethylene (PE) | Fair to Good (potential for swelling) |
| Nitrile Gloves | Good (for short-term contact) |
| Neoprene Gloves | Good (for short-term contact) |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the reaction of this compound with a nucleophile. The two trifluoromethyl groups strongly activate the aromatic ring for nucleophilic attack.[13]
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol, 1.1-1.5 equivalents)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the nucleophile and the base (if necessary).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Q: My Suzuki-Miyaura coupling reaction is not proceeding or is giving a low yield. What could be the problem?
A:
-
Inactive Catalyst: The palladium catalyst may have decomposed. Ensure you are using a fresh, active catalyst and that the reaction is performed under strictly inert conditions.
-
Base Incompatibility: The choice of base is crucial. For less reactive chlorides, a stronger base like Cs₂CO₃ or K₃PO₄ might be necessary. The base must be anhydrous if using a non-aqueous solvent system.
-
Solvent Effects: The solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF or dioxane are often effective. Sometimes, the addition of water is necessary to facilitate the transmetalation step.
-
Low Reactivity of the Chloride: Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings.[14] You may need to use a more active catalyst system (e.g., with a bulky phosphine ligand like SPhos or XPhos) and higher reaction temperatures.
Q: I am observing the formation of side products in my nucleophilic aromatic substitution (SNAr) reaction. What are the likely side reactions and how can I minimize them?
A:
-
Hydrolysis of Trifluoromethyl Groups: Under strongly basic conditions and elevated temperatures, the trifluoromethyl groups can be susceptible to hydrolysis, leading to the formation of carboxylic acids.[1][15][16] To avoid this, use milder bases and the lowest effective reaction temperature.
-
Multiple Substitutions: If the product of the initial substitution is still activated towards nucleophilic attack, multiple substitutions may occur. This can be minimized by using a stoichiometric amount of the nucleophile and carefully controlling the reaction time.
-
Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with your substrate. Use a more stable solvent if high temperatures are required.
Q: I am having difficulty purifying my product. What purification strategies are recommended?
A:
-
Column Chromatography: Silica gel column chromatography is the most common purification method. The choice of eluent will depend on the polarity of your product. A gradient elution may be necessary to separate closely related impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used for purification.
Q: How can I confirm the identity and purity of my product?
A:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation. The presence of the trifluoromethyl groups will result in characteristic signals in the ¹⁹F NMR spectrum and coupling patterns in the ¹H and ¹³C NMR spectra.[17][18][19][20]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of your product and assess its purity.[21]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. This compound | Properties, Applications & Supplier in China [chlorobenzene.ltd]
- 3. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Expert [fluorobenzene.ltd]
- 4. parrinst.com [parrinst.com]
- 5. buchiglas.com [buchiglas.com]
- 6. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]
- 7. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 8. calpaclab.com [calpaclab.com]
- 9. calpaclab.com [calpaclab.com]
- 10. lorric.com [lorric.com]
- 11. PFA (Perfluoroalkoxy) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 12. treborintl.com [treborintl.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
troubleshooting challenging Suzuki couplings with 1-Chloro-2,4-bis(trifluoromethyl)benzene
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges with the sterically hindered and electron-deficient substrate, 1-Chloro-2,4-bis(trifluoromethyl)benzene .
The dual trifluoromethyl groups on this aryl chloride create a unique electronic environment, activating the C-Cl bond for oxidative addition. However, the ortho-CF₃ group introduces significant steric hindrance, which can impede catalyst performance and lead to low yields. This guide provides detailed troubleshooting steps, optimized protocols, and answers to frequently asked questions to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is failing or resulting in very low yields. What are the primary reasons?
A1: Low or no conversion with this substrate typically stems from a combination of two main factors: the inherent strength of the Carbon-Chlorine (C-Cl) bond and steric hindrance.
-
Challenging Oxidative Addition: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, which makes the initial oxidative addition to the palladium(0) catalyst the rate-limiting step.[1][2] While the electron-withdrawing trifluoromethyl groups help activate the bond, this step remains a significant kinetic barrier.[3][4]
-
Steric Hindrance: The CF₃ group at the 2-position (ortho to the chlorine) creates significant steric bulk. This can physically block the palladium catalyst from approaching the C-Cl bond for oxidative addition and can also hinder the final reductive elimination step to form the desired biaryl product.[5][6]
-
Inadequate Catalyst System: Standard palladium catalysts, such as those with simple triphenylphosphine (PPh₃) ligands, are often not active enough to overcome these hurdles.[3][7] Highly active, specialized catalyst systems are required.
Q2: What are the most effective catalyst and ligand systems for coupling this sterically hindered aryl chloride?
A2: For challenging substrates like this compound, it is critical to use a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is essential for activating the C-Cl bond.[8]
-
Bulky, Electron-Rich Monophosphine Ligands: The most successful ligands for this type of coupling are dialkylbiaryl phosphines (Buchwald ligands) and other sterically demanding alkylphosphines.[8]
-
Palladacycle Precatalysts: These are highly stable and active precatalysts that can outperform systems generated in situ. They often require lower catalyst loadings and show enhanced activity for aryl chlorides.[1][10]
Q3: How do I select the optimal base and solvent for this reaction?
A3: The base and solvent system is crucial for the transmetalation step and overall reaction success.
-
Base Selection: A moderately strong, non-nucleophilic base is typically required. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.
-
Solvent System: Anhydrous, polar aprotic solvents are generally preferred.
-
Recommended Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are common choices.[7][11] Often, a small amount of water (e.g., in a 10:1 solvent/water ratio) is added. Water can help solubilize the inorganic base and accelerate the transmetalation step.[9] However, excess water can promote unwanted side reactions.
-
Q4: I am observing significant side products, such as protodeboronation of my boronic acid. How can I minimize this?
A4: Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially under harsh conditions or with sensitive boronic acids.[5][12]
-
Use Milder Conditions: If possible, lower the reaction temperature and shorten the reaction time.
-
Use Boronic Esters: Pinacol boronate esters (Bpin) are often more stable to protodeboronation than their corresponding boronic acids.
-
Optimize the Base: Using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes reduce the rate of protodeboronation.[12][13]
-
Minimize Water: While a small amount of water can be beneficial, excess water, especially at high temperatures, can accelerate this side reaction.[12]
Q5: My reaction turns black, and the conversion stalls. What is causing this?
A5: The formation of a black precipitate is typically palladium black, which results from catalyst decomposition.[7][14] This indicates that the active palladium(0) catalyst is aggregating and falling out of the catalytic cycle.
-
Causes: This often happens at high temperatures or when the ligand is not robust enough to stabilize the palladium center throughout the reaction.
-
Solutions:
-
Use a More Stable Ligand: Bulky biaryl phosphine ligands are designed to be more robust and prevent catalyst decomposition.[8]
-
Lower the Temperature: If the reaction is being run at a very high temperature (e.g., >120 °C), try reducing it.
-
Ensure Inert Atmosphere: Oxygen can degrade both the phosphine ligands and the palladium catalyst. Ensure all solvents and the reaction headspace are thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Troubleshooting Guide
This table provides a quick reference for common problems and recommended solutions.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst/ligand system is not active enough. 2. Reaction temperature is too low. 3. Incorrect base or solvent. 4. Reagents (especially solvent and base) are not properly degassed or anhydrous. | 1. Switch to a more active ligand (e.g., XPhos, SPhos, RuPhos). 2. Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C). 3. Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene). 4. Ensure all reagents are dry and degas the reaction mixture thoroughly with an inert gas.[7] |
| Protodeboronation | 1. Base is too strong or reaction temperature is too high. 2. Excess water in the reaction mixture. 3. Boronic acid is unstable under the reaction conditions. | 1. Use a milder base (e.g., K₂CO₃) or lower the temperature. 2. Use anhydrous solvents or reduce the amount of water co-solvent. 3. Use the corresponding pinacol boronate ester (Bpin) instead of the boronic acid.[5] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Catalyst system favors homocoupling. | 1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. 2. Screen different palladium precatalysts or ligands. |
| Formation of Palladium Black | 1. Catalyst decomposition at high temperatures. 2. Ligand is not robust enough to stabilize the Pd(0) species. | 1. Lower the reaction temperature if possible. 2. Use a more robust, sterically demanding ligand like XPhos or SPhos.[8] |
Optimized Reaction Conditions for Challenging Aryl Chlorides
The following table summarizes effective conditions reported for Suzuki couplings of electronically and sterically similar aryl chlorides, providing a strong starting point for optimization.
| Aryl Chloride | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole (Electron-Rich) | Phenylboronic Acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 94 | [9] |
| 1-Chloro-2,6-dimethylbenzene (Sterically Hindered) | 4-(Benzoyloxy)butyl-BF₃K | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 93 | [9] |
| 2-Chloro-5-(trifluoromethyl)nitrobenzene (Electron-Poor) | Phenylboronic Acid | Pd(OAc)₂ (0.00015) | Tedicyp (0.0003) | K₃PO₄ (1.5) | Toluene | 130 | >99 | [3] |
| General Aryl Chlorides | Arylboronic Acids | [Pd(κ²N,C-C₆H₄CH₂NMe₂)(PCy₃)(Cl)] (0.1-1) | - | Cs₂CO₃ (2) | Dioxane | 100 | 75-98 | [1][10] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Note: This procedure should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and XPhos ligand. Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the anhydrous, degassed 1,4-dioxane to the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of Celite® to remove the base and any palladium black, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting challenging Suzuki couplings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
optimization of reaction conditions for derivatization of 1-Chloro-2,4-bis(trifluoromethyl)benzene
This guide provides troubleshooting advice and detailed protocols for common derivatization reactions involving 1-Chloro-2,4-bis(trifluoromethyl)benzene. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly activates the aryl chloride for nucleophilic aromatic substitution (SNAr) and facilitates various palladium-catalyzed cross-coupling reactions.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The ortho and para trifluoromethyl groups make the aromatic ring highly electron-deficient, rendering the chloro-substituent susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
Frequently Asked Questions & Troubleshooting
Q1: My SNAr reaction shows low or no conversion. What are the common causes?
A1: Low or no conversion in SNAr reactions with this substrate is typically linked to one of the following factors:
-
Nucleophile Reactivity: The nucleophile may not be strong enough. For neutral nucleophiles like amines or alcohols, a base is required to generate the more reactive conjugate base (amide or alkoxide).
-
Base Strength: The base used may be too weak to deprotonate the nucleophile effectively. For alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often necessary. For amines, a non-nucleophilic organic base or an inorganic carbonate might be sufficient, depending on the amine's pKa.
-
Solvent Choice: The reaction requires a polar aprotic solvent, such as DMSO, DMF, or THF, to solvate the nucleophile and facilitate the reaction. Protic solvents can solvate the nucleophile too strongly, reducing its reactivity.
-
Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., to 60 °C, 80 °C, or 100 °C).
-
Presence of Water: The reaction is highly sensitive to moisture, which can protonate the nucleophile or base. Ensure all glassware is oven-dried and use anhydrous solvents.
Q2: I am observing unexpected side products. How can I improve the selectivity of my reaction?
A2: While the substrate is highly activated for substitution at the chlorine position, side products can arise from:
-
Reaction with Solvent: At high temperatures, some solvents like DMF or DMSO can decompose or react with strong bases and nucleophiles.
-
Multiple Substitutions (if applicable): If your nucleophile has multiple reactive sites, you may see a mixture of products. Consider using a protecting group strategy if this is an issue.
-
Degradation of Starting Material or Product: Highly activated aromatic systems can sometimes be susceptible to degradation under harsh basic conditions or high temperatures. Try running the reaction at a lower temperature for a longer period.
Q3: How do I choose the optimal base and solvent for my SNAr reaction?
A3: The choice depends on your nucleophile.
-
For Alcohols/Phenols (Etherification): A strong base is needed to form the alkoxide/phenoxide. Sodium hydride (NaH) is a common choice in an aprotic solvent like THF or DMF.
-
For Amines (Amination): The basicity can be modulated. For primary or secondary amines, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMSO or DMF is a good starting point. The use of a stronger base is generally not required and can lead to side reactions.
Data Presentation: Effect of Base and Solvent on Amination
The following table summarizes the typical effect of different reaction conditions on the yield of the SNAr reaction between this compound and morpholine.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | K₂CO₃ (2.0) | DMSO | 100 | 12 | >90 |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 85-95 |
| 3 | NaOtBu (2.0) | THF | 65 | 18 | 70-80 |
| 4 | K₂CO₃ (2.0) | THF | 65 | 24 | <20 |
| 5 | None | DMSO | 100 | 24 | <5 |
Note: These are representative yields and can vary based on the specific amine and reaction scale.
Experimental Protocol: General SNAr Amination
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add potassium carbonate (2.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.2 M.
-
Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 2: Buchwald-Hartwig Amination
For less reactive amines or when SNAr conditions fail, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative for forming C-N bonds.
Frequently Asked Questions & Troubleshooting
Q1: My Buchwald-Hartwig reaction is not working. What should I check first?
A1: The failure of this reaction is almost always due to the deactivation of the palladium catalyst.
-
Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[1]
-
Anhydrous Conditions: Water can interfere with the base and the catalyst. Use anhydrous solvents and ensure all reagents are dry.
-
Reagent Purity: Impurities in the starting material or amine can poison the catalyst. Ensure your reagents are of high purity.
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[2]
Q2: How do I select the appropriate palladium catalyst and phosphine ligand?
A2: For electron-deficient aryl chlorides like this substrate, bulky, electron-rich phosphine ligands are essential.[3]
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective precatalysts.[2]
-
Ligands: Ligands like XPhos, SPhos, or RuPhos are excellent choices as they promote the formation of the active monoligated palladium species and facilitate the challenging oxidative addition and reductive elimination steps.[1][2] A good starting point is Pd₂(dba)₃ with XPhos.
Q3: The reaction is very slow or appears to have stalled. What can I do?
A3:
-
Increase Temperature: These reactions are typically run at elevated temperatures (80-110 °C).[1] A slight increase in temperature may accelerate the reaction.
-
Increase Catalyst Loading: While typical loadings are 1-2 mol % of Palladium, you can increase this to 5 mol % for particularly challenging couplings.
-
Check Stirring: The reaction mixture can be heterogeneous, especially with inorganic bases. Ensure vigorous stirring to facilitate proper mixing.
Data Presentation: Comparison of Catalyst Systems
The table below shows a comparison of different catalyst/ligand systems for the coupling of this compound with aniline.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | >95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 90-95 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | LHMDS (1.5) | Toluene | 100 | >95 |
| 4 | Pd(PPh₃)₄ (5) | --- | NaOtBu (1.4) | Toluene | 100 | <10 |
Note: PPh₃ is generally not an effective ligand for this type of transformation.
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation (Glovebox): In a glovebox, add the Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1 M.
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[2]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[2]
Visual Troubleshooting and Workflow Diagrams
The following diagrams provide visual guides for troubleshooting and understanding the reaction pathways.
Caption: A general troubleshooting workflow for failed derivatization reactions.
Caption: Mechanism of SNAr showing stabilization by trifluoromethyl groups.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Technical Support Center: Purification of 1-Chloro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1-Chloro-2,4-bis(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route employed. A significant byproduct, particularly from the trifluoromethylation of a dichlorobenzotrichloride precursor, is 1-Chloro-2-(dichloromethyl)-4-(trifluoromethyl)benzene .[1] Other potential impurities include positional isomers of the product, unreacted starting materials, and byproducts from side reactions such as incomplete chlorination or trifluoromethylation.
Q2: What are the primary methods for purifying this compound?
A2: The most effective methods for purifying this compound are fractional distillation and preparative gas chromatography (GC). The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.
Q3: What are the key physical properties to consider during purification?
A3: The boiling point is a critical parameter for distillation-based purifications. This compound has a boiling point of approximately 145-147 °C at atmospheric pressure.[2] The boiling points of potential impurities, particularly isomers, will be very close, necessitating efficient fractional distillation or chromatographic separation.
| Compound | Boiling Point (°C) |
| This compound | 145-147 |
| 1-Chloro-2,5-bis(trifluoromethyl)benzene | ~148-150 (estimated) |
| 1-Chloro-3,5-bis(trifluoromethyl)benzene | ~143-145 (estimated) |
| 1-Chloro-2-(dichloromethyl)-4-(trifluoromethyl)benzene | Higher than the product |
Q4: Are there any stability concerns during purification?
A4: While generally stable, prolonged heating at high temperatures during distillation should be avoided to prevent potential decomposition.[2] Additionally, the trifluoromethyl groups are generally stable, but harsh acidic or basic conditions during aqueous workups could potentially lead to hydrolysis, although this is not a common issue under standard purification conditions. It is crucial to ensure the storage area is dry to prevent hydrolysis.[2]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of isomers.
-
Possible Cause: Insufficient column efficiency. The boiling points of positional isomers are very close, requiring a column with a high number of theoretical plates.
-
Troubleshooting Steps:
-
Increase the length of the fractionating column.
-
Use a more efficient column packing material (e.g., structured packing instead of Raschig rings).
-
Decrease the distillation rate (take-off rate) to allow for better equilibration between the liquid and vapor phases. A rate of 1-2 drops per second is a good starting point.
-
Operate the distillation under reduced pressure. This will lower the boiling points and can sometimes improve the separation factor between isomers.
-
Issue 2: Product decomposition during distillation.
-
Possible Cause: The distillation temperature is too high.
-
Troubleshooting Steps:
-
Perform the distillation under a vacuum to lower the boiling point of the compound.
-
Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate.
-
Minimize the residence time of the compound in the hot distillation flask by working with smaller batches if possible.
-
Preparative Gas Chromatography (pGC)
Issue 1: Co-elution of the desired product with an impurity.
-
Possible Cause: The GC column and conditions are not optimized for separating the specific impurities present.
-
Troubleshooting Steps:
-
Column Selection: Use a column with a different stationary phase. A non-polar column (e.g., DB-1 or HP-5) is a good starting point, but a more polar column may be necessary to resolve isomers.
-
Temperature Program: Optimize the oven temperature program. A slower temperature ramp or an isothermal segment at a specific temperature can improve resolution.
-
Carrier Gas Flow Rate: Adjust the carrier gas (e.g., Helium, Nitrogen) flow rate to the optimal linear velocity for the column being used.
-
Issue 2: Low recovery of the purified product.
-
Possible Cause: Inefficient trapping of the eluted compound.
-
Troubleshooting Steps:
-
Ensure the collection trap is sufficiently cooled, typically with liquid nitrogen or a dry ice/acetone bath, to effectively condense the compound as it elutes from the column.
-
Check for leaks in the system between the column outlet and the collection trap.
-
Optimize the split ratio to direct a larger portion of the eluent to the collection trap, while still allowing for adequate detection.
-
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
This protocol is a general guideline and should be optimized based on the specific impurity profile and available equipment.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed fractionating column packed with a suitable material (e.g., stainless steel structured packing). Use a distillation head with a condenser and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 20-50 mmHg).
-
Heating: Begin heating the distillation flask gently with a heating mantle while stirring.
-
Equilibration: Allow the column to equilibrate by observing the reflux ring rising slowly up the column.
-
Fraction Collection: Collect a forerun fraction containing any low-boiling impurities. Once the head temperature stabilizes at the boiling point of the desired product at the set pressure, begin collecting the main fraction in a clean receiving flask.
-
Monitoring: Monitor the temperature at the distillation head and the pressure throughout the distillation. A stable temperature indicates the collection of a pure fraction.
-
Termination: Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.
Protocol 2: Preparative Gas Chromatography (pGC)
This protocol provides a starting point for developing a pGC purification method.
-
Instrument: A preparative gas chromatograph equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD) and a fraction collector.
-
Column: A preparative-scale column with a stationary phase suitable for separating aromatic halogenated compounds (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase).
-
Carrier Gas: High-purity helium or nitrogen.
-
Sample Preparation: The crude sample can often be injected directly if it is a liquid.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 100 µL (this will depend on the column capacity)
-
Carrier Gas Flow Rate: 100 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 160 °C
-
Hold at 160 °C for 10 minutes
-
-
Detector Temperature: 280 °C
-
-
Fraction Collection: Program the fraction collector to collect the peak corresponding to this compound based on its retention time, which should be determined from an initial analytical-scale injection.
-
Post-Purification Analysis: Analyze the collected fraction using analytical GC to confirm its purity.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
safety precautions and personal protective equipment for 1-Chloro-2,4-bis(trifluoromethyl)benzene
Technical Support Center: 1-Chloro-2,4-bis(trifluoromethyl)benzene
This guide provides essential safety information, personal protective equipment (PPE) recommendations, and emergency procedures for handling this compound in a research and development setting.
Frequently Asked Questions (FAQs) & Troubleshooting
1. General Safety & Hazards
-
Q: What are the primary hazards associated with this compound? A: This chemical is a flammable liquid and vapor.[1] It is known to cause skin and serious eye irritation.[1] Inhalation may lead to respiratory irritation.[2][3] It is crucial to handle this substance with care to avoid direct contact and inhalation.
-
Q: I'm setting up a new experiment. What are the most critical handling precautions? A: Always work in a well-ventilated area, preferably under a chemical fume hood.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools and explosion-proof equipment.[1][4] All metal parts of the equipment should be grounded to prevent static discharge.[4] Avoid breathing vapors or mists and wash your hands thoroughly after handling.[1][2]
2. Personal Protective Equipment (PPE)
-
Q: What type of eye and face protection is required? A: You must wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Q: What gloves are suitable for handling this chemical? A: Wear appropriate solvent-resistant gloves and clothing to prevent any skin contact.[6] It is recommended to use flame-retardant and antistatic protective clothing.[1] Always inspect gloves for tears or holes before use and change them regularly.
-
Q: When is respiratory protection necessary? A: If you are working outside of a fume hood, if ventilation is inadequate, or if you experience any respiratory irritation, a NIOSH-approved respirator is necessary.[2][5] For situations with a high potential for exposure or in emergencies, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[2][5]
3. Storage & Handling
-
Q: How should I properly store this compound? A: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][7] It should be stored away from heat and sources of ignition.[1][7] Keep it segregated from incompatible materials such as oxidizing agents and reducing agents.[7] The storage area should be locked.[2]
-
Q: The liquid is colorless to light yellow. Is a color change an indication of a problem? A: The substance is typically colorless to light yellow.[7] A significant color change could indicate contamination or degradation. If you observe a noticeable change, it is best to re-evaluate the purity of the substance before use.
4. Emergency Procedures & First Aid
-
Q: What is the procedure for a small spill in the lab? A: In case of a small spill, first, eliminate all sources of ignition.[6] Ensure the area is well-ventilated. Use an inert absorbent material to soak up the spill.[2] Place the contaminated material in a sealed, vapor-tight plastic bag for proper disposal.[6]
-
Q: What should I do if the chemical gets in my eyes? A: Immediately rinse your eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[2] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][2] Seek immediate medical attention.[2]
-
Q: What is the first aid procedure for skin contact? A: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water and soap for at least 15 minutes.[1][2] If skin irritation occurs, seek medical advice.[1][4] Wash contaminated clothing before reusing it.[1][2]
-
Q: What if someone inhales the vapors? A: Move the individual to fresh air immediately and keep them at rest in a position that is comfortable for breathing.[2][3] If the person feels unwell or has difficulty breathing, call a poison center or a doctor for medical advice.[2][4]
-
Q: What should I do in case of a fire involving this chemical? A: For small fires, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] For larger fires, or if you are not trained in firefighting, evacuate the area and call for emergency services. Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] Thermal decomposition can release hazardous gases like carbon monoxide, hydrogen fluoride, and hydrogen chloride gas.[2]
Physical & Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₃ClF₆[7] |
| Molecular Weight | 260.55 g/mol [7] |
| Appearance | Colorless to light yellow liquid[7] |
| Boiling Point | 145 - 155 °C[1][7] |
| Density | ~1.496 - 1.607 g/cm³ at 25 °C[1][7] |
| Solubility | Insoluble in water; soluble in organic solvents[7] |
Safety Protocol Workflow
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Expert [fluorobenzene.ltd]
impact of catalyst choice on the efficiency of 1-Chloro-2,4-bis(trifluoromethyl)benzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2,4-bis(trifluoromethyl)benzene. The content addresses specific issues that may be encountered during experiments, with a focus on the critical impact of catalyst choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: Due to its electronic structure, this compound is amenable to two primary types of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are used to form new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom.[1][2] The efficiency of these reactions is highly dependent on the choice of palladium catalyst and ligand.
-
Nucleophilic Aromatic Substitution (SNAr): The two powerful electron-withdrawing trifluoromethyl groups (CF₃) strongly activate the aromatic ring, making it highly susceptible to attack by nucleophiles.[3][4] This allows for the direct replacement of the chlorine atom by nucleophiles like amines, alkoxides, or thiolates, often without the need for a metal catalyst.[5]
Q2: How do the trifluoromethyl (CF₃) groups affect the reactivity of the C-Cl bond?
A2: The two CF₃ groups are potent electron-withdrawing groups, which significantly influences the molecule's reactivity in two ways:
-
For Cross-Coupling: They make the aryl chloride electron-deficient. This can make the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cycles, more challenging compared to electron-rich or neutral aryl chlorides.[2] Therefore, specialized, highly active catalyst systems are required.
-
For SNAr: They activate the ring for nucleophilic attack. By withdrawing electron density, they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, dramatically increasing the reaction rate.[5][6] The placement of these groups at the ortho and para positions relative to the chlorine atom is optimal for this stabilization.[3]
Q3: Which catalyst systems are recommended for Suzuki-Miyaura coupling with this substrate?
A3: For electron-deficient aryl chlorides like this compound, highly active catalyst systems are necessary. Monocoordinated palladium catalysts derived from sterically hindered, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown great success.[7] The use of pre-formed catalysts, or "precatalysts," can also improve reliability and activity.[8]
Q4: What are the best practices for selecting a ligand in a Buchwald-Hartwig amination reaction?
A4: The Buchwald-Hartwig amination has evolved through several "generations" of catalyst systems. For challenging substrates like electron-deficient aryl chlorides, sterically hindered and electron-rich phosphine ligands are generally preferred.[9] These ligands promote the crucial reductive elimination step and can prevent the formation of undesired side products.[10] Bidentate phosphine ligands were an early improvement that accelerated reaction rates and improved yields.[9]
Q5: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to cross-coupling for this molecule?
A5: Yes, absolutely. Given the strong activation provided by the two trifluoromethyl groups, SNAr is an excellent and often simpler alternative to palladium-catalyzed reactions for introducing nucleophiles.[3] It avoids the cost and potential toxicity of palladium catalysts and can proceed under milder conditions in many cases. The reaction rate is enhanced because the electron-withdrawing groups stabilize the key reaction intermediate.[4]
Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Q: My Suzuki-Miyaura coupling reaction with this compound shows low or no conversion. What are the likely causes and solutions?
A: Low conversion is a common issue when coupling unreactive aryl chlorides. Here are the key factors to investigate:
-
Catalyst/Ligand Choice: The primary reason for failure is often an insufficiently active catalyst. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[7]
-
Solution: Switch to a more active, specialized catalyst system. Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands, which are known to facilitate the difficult oxidative addition of aryl chlorides.[8] Using a pre-formed palladium precatalyst can also enhance activity and reproducibility.[11]
-
-
Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[12]
-
Solution: Ensure the base is strong enough and sufficiently soluble. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. The presence of a small amount of water can be crucial for dissolving and activating inorganic bases.[12]
-
-
Solvent and Oxygen: The palladium(0) active catalyst is sensitive to oxygen.[12]
-
Solution: Ensure your solvent (e.g., toluene, dioxane, THF) is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain an inert atmosphere throughout the reaction.
-
-
Substrate Purity: Impurities in the starting materials can poison the catalyst.[12]
-
Solution: Use high-purity this compound and boronic acid/ester. Using boronic esters (e.g., pinacol esters) can sometimes prevent side reactions like protodeboronation.[12]
-
Q: I am observing significant hydrodehalogenation (replacement of Cl with H) as a side product in my Buchwald-Hartwig amination. How can I minimize this?
A: Hydrodehalogenation can compete with the desired C-N bond formation, particularly with electron-deficient aryl halides. This side reaction can arise from β-hydride elimination from the palladium-amido complex.[10]
-
Ligand Choice: The ligand's steric bulk is crucial.
-
Base Strength: The choice and amount of base can influence side reactions.
-
Solution: Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. However, be mindful that certain functional groups may be incompatible with very strong bases.[13] Titrate the amount of base carefully; excess base can sometimes promote side reactions.
-
-
Reaction Temperature: Higher temperatures can sometimes favor decomposition or side reactions.
-
Solution: Screen lower reaction temperatures. While a higher temperature is often needed to drive the reaction to completion, an optimal balance must be found to minimize side product formation.
-
Catalyst & Ligand Performance Data for Aryl Chloride Coupling
| Catalyst System | Substrate Type | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ / XPhos | Electron-Deficient Aryl Chlorides | 85 - 98% | Highly active and general for C-C and C-N coupling. |
| Pd(OAc)₂ / SPhos | Hindered Aryl Chlorides | 80 - 95% | Excellent for sterically demanding substrates. |
| [Pd(allyl)Cl]₂ / cataCXium® A (NHC) | Heterocyclic Chlorides | 75 - 90% | NHC ligands offer high stability and activity.[11] |
| BrettPhos Pd G3 Precatalyst | General Aryl Chlorides | 90 - 99% | Air-stable precatalyst ensures reliable generation of the active Pd(0) species.[11] |
Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.
Guide 2: Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction with an amine or alkoxide nucleophile is sluggish or incomplete. What factors should I investigate?
A: While this compound is highly activated for SNAr, several factors can still impede the reaction.
-
Nucleophile Strength: The reaction rate is directly proportional to the strength of the nucleophile.
-
Solution: If using a neutral nucleophile like an amine, adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can help deprotonate it in situ or neutralize the HCl byproduct, driving the reaction forward. For alkoxides, ensure the corresponding alcohol is rigorously dried, as water can compete as a nucleophile.
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate.
-
Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the Meisenheimer complex and accelerating the reaction.[5]
-
-
Temperature: The activation energy for breaking aromaticity, even in a highly activated system, must be overcome.
-
Solution: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the rate without causing decomposition. Monitor the reaction by TLC or LCMS to find the optimal temperature.
-
-
Leaving Group Ability: While chlorine is a reasonable leaving group, fluorine is often faster in SNAr reactions due to the high electronegativity which better stabilizes the transition state of the first, rate-determining step.[3] This is opposite to SN1/SN2 trends.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Solvent Addition: Add degassed solvent (e.g., Toluene/Water 10:1, 0.1 M concentration relative to the limiting reagent).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reagent Setup: To an oven-dried flask under an inert atmosphere, add this compound (1.0 equivalent) and a polar aprotic solvent (e.g., DMSO, 0.2 M).
-
Nucleophile Addition: Add the nucleophile (e.g., a secondary amine, 1.1 equivalents) and a base if required (e.g., K₂CO₃, 1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thermofishersci.in [thermofishersci.in]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Purity Validation of 1-Chloro-2,4-bis(trifluoromethyl)benzene by GC-MS and HPLC
In the landscape of pharmaceutical development and chemical research, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of 1-Chloro-2,4-bis(trifluoromethyl)benzene purity. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] The methodologies, experimental data, and selection criteria detailed herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction to Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for the analysis of compounds like this compound, which have sufficient volatility and thermal stability.[3][4] The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information.[5]
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wide range of compounds, including those that are non-volatile or thermally labile.[6] For halogenated aromatic compounds, reversed-phase HPLC is a common approach, where separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[7][8][9]
Experimental Protocols
Detailed experimental protocols for both GC-MS and HPLC are provided below. These protocols are designed to serve as a starting point for method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Prepare a 1000 ppm stock solution of this compound in a suitable solvent like dichloromethane. Prepare working standards and samples by diluting the stock solution.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a wavelength of 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1000 ppm stock solution of this compound in acetonitrile. Prepare working standards and samples by diluting the stock solution with the mobile phase.
Data Presentation and Comparison
The following tables summarize hypothetical, yet representative, quantitative data obtained from the GC-MS and HPLC analyses for the purity of this compound.
Table 1: GC-MS Purity Analysis Data
| Parameter | This compound | Impurity 1 (Isomer) | Impurity 2 (Related Compound) |
| Retention Time (min) | 8.52 | 8.35 | 9.10 |
| Peak Area (%) | 99.85 | 0.08 | 0.07 |
| Limit of Detection (LOD) | 0.005% | - | - |
| Limit of Quantitation (LOQ) | 0.015% | - | - |
Table 2: HPLC Purity Analysis Data
| Parameter | This compound | Impurity 1 (Isomer) | Impurity 2 (Related Compound) |
| Retention Time (min) | 5.21 | 4.98 | 6.05 |
| Peak Area (%) | 99.82 | 0.11 | 0.07 |
| Limit of Detection (LOD) | 0.008% | - | - |
| Limit of Quantitation (LOQ) | 0.025% | - | - |
Comparison of Techniques
| Feature | GC-MS | HPLC |
| Selectivity | Excellent, provides mass spectral data for peak identification. | Good, relies on chromatographic separation and UV response. |
| Sensitivity | Generally higher for volatile compounds. | Good, but may be lower than GC-MS for this analyte. |
| Sample Throughput | Can be faster due to rapid temperature programming. | Can be slower depending on the isocratic/gradient elution. |
| Compound Applicability | Limited to volatile and thermally stable compounds. | Broad applicability to a wide range of compounds. |
| Cost & Complexity | Higher initial cost and more complex operation. | Lower initial cost and relatively simpler operation. |
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a logical approach to selecting the appropriate technique.
Caption: Workflow for purity validation of this compound.
Caption: Decision-making flowchart for selecting between GC-MS and HPLC.
Conclusion
Both GC-MS and HPLC are suitable and powerful techniques for the purity validation of this compound. The choice between the two often depends on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities. GC-MS offers superior selectivity due to the structural information provided by the mass spectrometer, making it ideal for identifying unknown impurities. HPLC is a robust and versatile alternative, particularly if the compound or its impurities are not amenable to gas chromatography. For comprehensive impurity profiling, a combination of both techniques or the use of hyphenated techniques like HPLC-MS may be warranted. The validation of these analytical methods should be performed in accordance with regulatory guidelines to ensure the reliability and accuracy of the results.[12][13][14][15][16]
References
- 1. This compound | Properties, Applications & Supplier in China [chlorobenzene.ltd]
- 2. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Expert [fluorobenzene.ltd]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. hpst.cz [hpst.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. carlroth.com [carlroth.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 9. Separation of Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. scielo.br [scielo.br]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. wjarr.com [wjarr.com]
Reactivity Profile: A Comparative Analysis of 1-Chloro-2,4-bis(trifluoromethyl)benzene in Key Cross-Coupling and Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, understanding the reactivity of aryl halides is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 1-Chloro-2,4-bis(trifluoromethyl)benzene against other common aryl halides in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring significantly influences the reactivity of the C-Cl bond in this compound. These groups activate the aryl halide towards nucleophilic attack and facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity Overview
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energy: I > Br > Cl > F. However, the electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups enhance the reactivity of aryl chlorides, making them viable substrates in many modern catalytic systems.
In nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups ortho and para to the leaving group is essential for activating the ring towards nucleophilic attack. The trifluoromethyl groups in this compound serve this purpose, rendering the compound susceptible to SNAr reactions.
Data Presentation: Comparative Performance in Cross-Coupling and SNAr Reactions
The following tables summarize the performance of this compound in comparison to other aryl halides in Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions. The data has been compiled from various sources and reaction conditions are specified for each entry.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~95 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 98 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 92 |
| 4 | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (2:1) | 100 | 18 | 85 |
| 5 | 4-Bromochlorobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | 64 |
Table 2: Buchwald-Hartwig Amination of Various Aryl Halides with Morpholine
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ / PBuᵗ₃ | NaOᵗBu | Dioxane | 80 | 2 | >95 |
| 2 | 4-Chlorotoluene | Pd(dba)₂ / XPhos | NaOᵗBu | Toluene | reflux | 6 | 94 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | NaOᵗBu | neat | 100 | 24 | 88 |
| 4 | This compound | Pd₂(dba)₃ / BippyPhos | K₂CO₃ | Dioxane | 110 | 24 | 92 |
| 5 | 2-Chloropyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
Table 3: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide
| Entry | Aryl Halide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloro-4-nitrobenzene | MeOH | 65 | 1 | 95 |
| 2 | 1-Chloro-2,4-dinitrobenzene | MeOH | 25 | 0.5 | >99 |
| 3 | This compound | DMF | 100 | 12 | 88 |
| 4 | Chlorobenzene | MeOH | 65 | 24 | No reaction |
| 5 | 2,3,6-Trifluoro-4-bromobenzaldehyde | MeOH | 65 | 12 | 90 (at C2) |
Experimental Protocols
Detailed methodologies for representative reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from general procedures for the coupling of electron-deficient aryl chlorides.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add a degassed solvent mixture of toluene (4 mL) and water (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is based on established methods for the amination of challenging aryl chlorides.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BippyPhos (5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole)
-
Potassium carbonate (K₂CO₃)
-
Dioxane (anhydrous and degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BippyPhos (0.036 mmol, 3.6 mol%), and potassium carbonate (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add morpholine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed dioxane (2 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol is a general method for SNAr reactions on highly electron-deficient aryl halides.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL).
-
Add sodium methoxide (1.2 mmol, 1.2 equiv.) to the solution.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12 hours).
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Spectroscopic Characterization of 1-Chloro-2,4-bis(trifluoromethyl)benzene and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 1-Chloro-2,4-bis(trifluoromethyl)benzene and its structurally related derivatives. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and application in various fields, including pharmaceutical development and materials science. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and presents visual workflows to aid in the analysis of these complex fluorinated aromatic compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This data facilitates a direct comparison of their structural and electronic properties as reflected in their respective spectra.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,4-Bis(trifluoromethyl)benzene | CDCl₃ | 7.80 (s, 4H)[1] |
| 1-Chloro-2-(trifluoromethyl)benzene | CDCl₃ | 7.69 (d, J = 8.0 Hz, 1H), 7.57–7.47 (m, 2H), 7.38–7.32 (m, 1H)[1] |
| 1-Chloro-4-(trifluoromethyl)benzene | CDCl₃ | 7.81 (d, J = 8.0 Hz, 2H), 7.76 (d, J = 8.0 Hz, 2H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,4-Bis(trifluoromethyl)benzene | CDCl₃ | 134.0 (q, J = 33.3 Hz), 126.0–125.7 (m), 123.4 (q, J = 273.7 Hz)[1] |
| 1-Chloro-4-(trifluoromethyl)benzene | CDCl₃ | 134.7 (q, J = 33 Hz), 132.8, 126.3, 123.2 (q, J = 272 Hz), 117.5, 116.2 |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,4-Bis(trifluoromethyl)benzene | CDCl₃ | -63.3 (s, 6F)[1] |
| 1-Chloro-2-(trifluoromethyl)benzene | CDCl₃ | -62.4 (s, 3F)[1] |
| 1-Chloro-4-(trifluoromethyl)benzene | CDCl₃ | -62.77 (s, 3F) |
| 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene | CDCl₃ | -62.7 (s, 3F), -65.7 (t, J = 11.3 Hz, 3F)[2] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Key Fragments (m/z) |
| This compound | GC-MS | Molecular Ion: 248 |
| 1-Chloro-4-(trifluoromethyl)benzene | GC-MS (EI) | 180 (M+), 145, 161 |
| 1-Nitro-3-(trifluoromethyl)benzene | GC-MS | 191 (M+)[1] |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| 1,4-Bis(trifluoromethyl)benzene | - | Excitation: 262, Emission: 283[3] |
| Benzene | Ethanol | 255[4] |
| Naphthalene | Ethanol | 286[4] |
| Anthracene | Ethanol | 375[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data. The following protocols provide a general framework for the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation : Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is often used as an external standard.[5]
-
¹H NMR : Proton NMR spectra are acquired to determine the number and environment of hydrogen atoms.
-
¹³C NMR : Carbon-13 NMR spectra, often proton-decoupled, are used to identify the carbon framework of the molecule.
-
¹⁹F NMR : Fluorine-19 NMR is a crucial technique for fluorinated compounds, providing information on the chemical environment of the fluorine atoms.[6]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to obtain infrared spectra.
-
Sample Preparation :
-
Liquid Samples : A small drop of the neat liquid can be placed between two potassium bromide (KBr) plates.
-
Solid Samples : Solid compounds can be prepared as a KBr pellet by grinding the sample with KBr powder and pressing the mixture into a thin disk.[7] Alternatively, a mull can be prepared by grinding the solid with Nujol (mineral oil).[7]
-
-
Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.
-
GC Conditions :
-
Column : A non-polar or medium-polarity capillary column is typically used.
-
Injector Temperature : Set to a temperature that ensures efficient vaporization without thermal decomposition.
-
Oven Program : A temperature gradient is often employed to separate compounds with different boiling points.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV is standard for creating fragment ions.[8]
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Scan Range : A mass-to-charge ratio (m/z) range appropriate for the expected molecular weight and fragments is selected.
-
UV-Vis Spectroscopy
-
Instrumentation : A UV-Vis spectrophotometer is used to measure the absorption of ultraviolet and visible light.
-
Sample Preparation : The compound is dissolved in a suitable UV-transparent solvent, such as ethanol or hexane, to a known concentration.
-
Data Acquisition : The absorbance is measured over a specific wavelength range, typically from 200 to 800 nm, to identify the wavelengths of maximum absorbance (λmax). The extent of conjugation in the molecule significantly influences the λmax.[9]
Visualizing the Spectroscopic Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a substituted benzene derivative.
Caption: Workflow for spectroscopic characterization.
This guide serves as a foundational resource for researchers working with this compound and its analogs. By providing a centralized collection of comparative data and standardized protocols, it aims to streamline the process of spectroscopic analysis and facilitate further research and development in this important class of compounds.
References
- 1. rsc.org [rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Absorption [1,4-Bis (Trifluoromethyl) Benzene] | AAT Bioquest [aatbio.com]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. rsc.org [rsc.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. eng.uc.edu [eng.uc.edu]
- 8. benchchem.com [benchchem.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
A Comparative Guide to the Biological Activity of Compounds Derived from 1-Chloro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various compounds synthesized from the precursor 1-Chloro-2,4-bis(trifluoromethyl)benzene. The inclusion of the 2,4-bis(trifluoromethyl)phenyl moiety is a key strategy in medicinal chemistry to enhance drug-like properties such as metabolic stability and target affinity. This document summarizes the cytotoxic and antimicrobial activities of several classes of compounds, providing experimental data and detailed protocols to support further research and development.
Plausible Synthetic Pathways
Compounds featuring the 2,4-bis(trifluoromethyl)phenyl scaffold can be synthesized from this compound through various chemical transformations. A common approach involves nucleophilic aromatic substitution to displace the chloro group, followed by further modifications.
Caption: Plausible synthetic workflow from this compound.
Comparative Analysis of Biological Activity
The following sections present a comparative summary of the cytotoxic and antimicrobial activities of various compounds containing the 2,4-bis(trifluoromethyl)phenyl moiety.
Cytotoxic Activity Against Cancer Cell Lines
Derivatives incorporating the 2,4-bis(trifluoromethyl)phenyl group have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The data below is compiled from multiple studies to provide a comparative overview.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 2,4-bis(trifluoromethyl)phenyl Derivatives
| Compound Class | Derivative | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | HeLa (Cervical) | Reference |
| Thioureas | 3,4-dichloro-phenyl | 1.5-8.9 | 1.5-8.9 | 1.5-8.9 | 1.5-8.9 | - | [1] |
| 4-CF₃-phenyl | 1.5-8.9 | 1.5-8.9 | 6.9 ± 1.64 | - | - | [1] | |
| Pyrazoles | N-phenyl substituted | - | - | - | - | - | [2] |
| Halogen substituted | - | - | - | - | - | [2] | |
| Thioxanthones | Compound 1 | - | - | - | - | 0.0878 | [3] |
Note: A lower IC₅₀ value indicates higher cytotoxic activity.
Compounds with dihalogenophenyl and trifluoromethylphenyl substituents have shown high cytotoxicity, in some cases exceeding the efficacy of the reference drug cisplatin.[1] Specifically, certain thiourea derivatives were highly effective against colon and prostate cancer cell lines.[1]
Antimicrobial Activity
The 2,4-bis(trifluoromethyl)phenyl motif is also prevalent in compounds with potent antimicrobial properties, particularly against Gram-positive bacteria.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2,4-bis(trifluoromethyl)phenyl Derivatives
| Compound Class | Derivative | S. aureus (MRSA) | E. faecalis | E. faecium (VRE) | Reference |
| Pyrazoles | Phenyl-substituted | 2 | - | - | [4][5] |
| Dichloro aniline | 0.5 | - | - | [4][5] | |
| 4-Bromo-3-chloro-aniline | 0.5 | 1 | - | [5] | |
| Mixed trihalo | 0.25 | - | - | [5] |
Note: A lower MIC value indicates higher antimicrobial activity.
Pyrazole derivatives have demonstrated significant efficacy against various strains of Staphylococcus and Enterococcus, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4][5][6] Notably, some of these compounds were more potent than the antibiotics vancomycin and daptomycin.[5]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells. A control group receives only the medium with DMSO.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Bacterial Culture: A single colony of the bacterial strain is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase.
-
Compound Preparation: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are made in MHB in 96-well microtiter plates.
-
Inoculation: The bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Analysis
Several of the active compounds exert their effects by modulating key cellular signaling pathways. For instance, some thiourea derivatives have been shown to induce apoptosis in cancer cells.
Caption: Simplified overview of apoptosis induction pathways.
The pro-apoptotic activity of these compounds is a promising avenue for the development of novel anticancer agents.[1] Further investigation into the specific molecular targets within these pathways will be crucial for optimizing the therapeutic potential of derivatives of this compound.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
cross-referencing experimental and theoretical spectral data for 1-Chloro-2,4-bis(trifluoromethyl)benzene
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides a detailed cross-reference of theoretical spectral data for 1-Chloro-2,4-bis(trifluoromethyl)benzene against experimental data from its structural isomers. Due to a lack of available experimental spectra for the target compound, this comparison relies on high-quality predicted data to serve as a benchmark.
This comparative analysis offers valuable insights for the identification and characterization of halogenated and trifluoromethylated aromatic compounds, which are significant building blocks in medicinal chemistry and materials science. The following sections present a side-by-side view of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental and computational methodologies.
Spectral Data Comparison
To facilitate a clear comparison, the following tables summarize the predicted spectral data for this compound and the available experimental data for its isomers: 1-chloro-2-(trifluoromethyl)benzene, 1-chloro-4-(trifluoromethyl)benzene, and 1,4-bis(trifluoromethyl)benzene.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | H-3 | H-5 | H-6 |
| This compound (Predicted) | 8.01 | 7.85 | 7.79 |
| 1-Chloro-2-(trifluoromethyl)benzene (Experimental) | - | 7.32-7.38 (m) | 7.47-7.57 (m), 7.69 (d, J=8.0 Hz) |
| 1-Chloro-4-(trifluoromethyl)benzene (Experimental) [1] | 7.57 (d, J=8.2 Hz)[1] | 7.47 (d, J=8.2 Hz)[1] | 7.57 (d, J=8.2 Hz)[1] |
| 1,4-Bis(trifluoromethyl)benzene (Experimental) [1] | 7.80 (s)[1] | 7.80 (s)[1] | 7.80 (s)[1] |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | CF₃ Carbons |
| This compound (Predicted) | 136.2, 133.0 (q), 132.5, 128.6 (q), 125.2 (q), 122.9 (q) | 123.5 (q), 121.9 (q) |
| 1-Chloro-2-(trifluoromethyl)benzene (Experimental) [2] | 122.1 (q, J=272.0 Hz), 123.8 (q, J=34.0 Hz), 125.1, 128.1 (q, J=5.0 Hz), 132.7, 133.3, 148.4[2] | - |
| 1-Chloro-4-(trifluoromethyl)benzene (Experimental) [1] | 123.2 (q, J=272 Hz), 126.3, 132.8, 134.7 (q, J=33 Hz)[1] | - |
| 1,4-Bis(trifluoromethyl)benzene (Experimental) [1] | 123.4 (q, J=273.7 Hz), 125.7-126.0 (m), 134.0 (q, J=33.3 Hz)[1] | - |
Table 3: ¹⁹F NMR Spectral Data (Chemical Shifts in ppm)
| Compound | 2-CF₃ | 4-CF₃ |
| This compound (Predicted) | -61.5 | -63.8 |
| 1-Chloro-2-(trifluoromethyl)benzene (Experimental) [2] | -60.13 (s)[2] | - |
| 1-Chloro-4-(trifluoromethyl)benzene (Experimental) [1] | - | -62.77 (s)[1] |
| 1,4-Bis(trifluoromethyl)benzene (Experimental) [1] | -63.3 (s)[1] | -63.3 (s)[1] |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | [M-Cl]⁺ | [M-CF₃]⁺ | Other Key Fragments |
| This compound (Predicted) | 248/250 | 213 | 179 | 129, 113 |
| 1-Chloro-2-(trifluoromethyl)benzene (Experimental) | 180/182 | 145 | 111 | 145 (100%) |
| 1-Chloro-4-(trifluoromethyl)benzene (Experimental) [1] | 180/182[1] | 145[1] | 111 | 145 (100%)[1] |
| 1,4-Bis(trifluoromethyl)benzene (Experimental) [1] | 214[1] | - | 145 | 195, 126 |
Table 5: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)
| Compound | C-H stretch (aromatic) | C=C stretch (aromatic) | C-Cl stretch | C-F stretch (CF₃) |
| This compound (Predicted) | ~3100 | ~1600, 1480 | ~850 | ~1320, 1170, 1130 |
| 1-Chloro-2-(trifluoromethyl)benzene (Experimental) | 3050-3100 | 1610, 1580, 1490, 1450 | 830 | 1315, 1160, 1125 |
| 1-Chloro-4-(trifluoromethyl)benzene (Experimental) | 3050-3100 | 1615, 1590, 1495, 1410 | 840 | 1325, 1165, 1120 |
| 1,4-Bis(trifluoromethyl)benzene (Experimental) | 3050-3100 | 1620, 1510, 1420 | - | 1330, 1170, 1130 |
Methodologies and Protocols
A combination of computational prediction tools and standard experimental procedures forms the basis of this comparative guide.
Computational Prediction Protocols
-
NMR Spectra: The ¹H, ¹³C, and ¹⁹F NMR spectra for this compound were predicted using commercially available software packages (e.g., ACD/Labs, ChemDraw). These programs utilize extensive databases of experimental data and employ algorithms such as HOSE (Hierarchical Organization of Spherical Environments) codes and neural networks to estimate chemical shifts and coupling constants.
-
IR Spectrum: The theoretical IR spectrum was generated using computational chemistry software (e.g., Gaussian, Spartan) employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The calculations provide vibrational frequencies that are then scaled to better match experimental values.
-
Mass Spectrum: The predicted mass spectrum was obtained using fragmentation prediction software that simulates electron ionization (EI) mass spectrometry. The software calculates the m/z values of the molecular ion and common fragment ions based on established fragmentation rules and bond dissociation energies.
Standard Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented for the isomeric compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans is typically required. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Acquire the proton-decoupled spectrum. Chemical shifts are referenced to an external standard such as CFCl₃ at 0.00 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, spectra are recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-500).
-
Visualizing the Workflow
The process of cross-referencing experimental and theoretical spectral data can be visualized as a systematic workflow.
Caption: Workflow for spectral data cross-referencing.
References
The Strategic Application of 1-Chloro-2,4-bis(trifluoromethyl)benzene in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comparative analysis of 1-Chloro-2,4-bis(trifluoromethyl)benzene, a key building block for introducing the 2,4-bis(trifluoromethyl)phenyl moiety, against alternative reagents and methodologies in medicinal chemistry.
This compound is a valuable reagent in the synthesis of complex organic molecules destined for pharmaceutical applications. Its chemical behavior is dominated by the two strongly electron-withdrawing trifluoromethyl groups, which activate the benzene ring towards nucleophilic aromatic substitution (SNAr) and facilitate palladium-catalyzed cross-coupling reactions. These reaction pathways are fundamental in the construction of a wide array of drug scaffolds.
Comparison of Core Synthetic Methodologies
The primary utility of this compound lies in its ability to participate in key bond-forming reactions. Below is a comparison of its performance in these reactions with alternative approaches for introducing the 2,4-bis(trifluoromethyl)phenyl group.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for SNAr reactions. In these reactions, a nucleophile displaces the chloride ion. Common nucleophiles in medicinal chemistry include phenols, thiophenols, and amines, leading to the formation of diaryl ethers, thioethers, and arylamines, respectively.
Table 1: Comparison of Reagents for SNAr Reactions to Introduce the 2,4-bis(trifluoromethyl)phenyl Moiety
| Reagent | Leaving Group | Typical Nucleophiles | Reaction Conditions | Reported Yields | Key Advantages | Key Disadvantages |
| This compound | Cl | Phenols, Thiols, Amines | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, DMSO), 80-150 °C | 70-95% | Readily available, good reactivity with a range of nucleophiles. | Can require high temperatures; potential for side reactions with complex substrates. |
| 1-Fluoro-2,4-bis(trifluoromethyl)benzene | F | Phenols, Thiols, Amines | Base (e.g., K₂CO₃, Cs₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO), 60-120 °C | 75-98% | Generally more reactive than the chloro-analog, allowing for milder conditions.[2] | Can be more expensive; higher reactivity may lead to lower selectivity in some cases. |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | B(OH)₂ | Phenols (Chan-Lam coupling) | Cu(OAc)₂, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), Room Temp - 80 °C | 60-85% | Milder conditions than traditional SNAr. | Requires a catalyst; substrate scope can be limited. |
Experimental Protocol: Synthesis of a Diaryl Ether via SNAr
A representative procedure for the synthesis of a diaryl ether using this compound is as follows: To a solution of a substituted phenol (1.0 mmol) and this compound (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added potassium carbonate (2.0 mmol). The mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl ether.
Logical Workflow for SNAr Reaction
Caption: General workflow for the synthesis of diaryl ethers via SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is also a suitable electrophile for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for constructing carbon-carbon and carbon-nitrogen bonds.
Buchwald-Hartwig Amination: This reaction is a powerful method for the synthesis of arylamines. The use of specialized phosphine ligands is crucial for achieving high yields and functional group tolerance.[3][4]
Table 2: Comparison of Reagents for Buchwald-Hartwig Amination
| Reagent | Amine Partner | Catalyst System | Reaction Conditions | Reported Yields | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary Amines, Anilines | Pd₂(dba)₃ / Ligand (e.g., XPhos, RuPhos) | Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), 80-110 °C | 65-90% | Broad substrate scope, good functional group tolerance. | Requires often expensive and air-sensitive catalysts and ligands. |
| 2,4-Bis(trifluoromethyl)aniline | Aryl Halide/Triflate | Pd₂(dba)₃ / Ligand (e.g., XPhos, SPhos) | Base (e.g., K₃PO₄, NaOtBu), Solvent (e.g., Toluene, Dioxane), 90-120 °C | 70-95% | Useful when the amine component is more readily available or the desired aryl halide is more reactive. | The starting aniline can be more expensive than the corresponding chlorobenzene. |
Experimental Protocol: Buchwald-Hartwig Amination
A typical procedure for the Buchwald-Hartwig amination is as follows: A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol) is placed in a reaction vessel under an inert atmosphere. Anhydrous toluene (5 mL) is added, and the mixture is heated at 100 °C for 16 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the arylamine product.
Suzuki-Miyaura Coupling: This reaction is widely used for the formation of biaryl structures, which are prevalent in kinase inhibitors and other drug classes.
Table 3: Comparison of Reagents for Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Reaction Conditions | Reported Yields | Key Advantages | Key Disadvantages |
| This compound | Arylboronic acid/ester | Pd(PPh₃)₄ or PdCl₂(dppf) | Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene/H₂O, Dioxane), 80-110 °C | 60-85% | Commercially available starting materials, well-established reaction. | Can be sluggish with sterically hindered coupling partners; boronic acids can be unstable. |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | Aryl Halide/Triflate | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Base (e.g., K₂CO₃, CsF), Solvent (e.g., DME, THF/H₂O), 70-100 °C | 70-92% | Often provides higher yields and can be more reactive, especially with less reactive aryl halides. | The boronic acid can be more costly and may have limited stability. |
References
Cost-Effectiveness Analysis: 1-Chloro-2,4-bis(trifluoromethyl)benzene in Pharmaceutical Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical development, the selection of starting materials and synthetic routes plays a pivotal role in the overall cost and efficiency of bringing a new drug to market. This guide provides a detailed cost-effectiveness analysis of using 1-Chloro-2,4-bis(trifluoromethyl)benzene as a key starting material in the synthesis of pharmaceutical intermediates, with a specific focus on the production of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a crucial component in the manufacture of the targeted cancer therapy drug, Nilotinib.
This analysis compares a modern synthetic approach utilizing a Buchwald-Hartwig amination of this compound against a more traditional Ullmann coupling reaction starting from 3-bromo-5-(trifluoromethyl)aniline. The comparison encompasses key experimental data, detailed methodologies, and a thorough cost analysis of the reagents involved.
Executive Summary
The strategic incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and overall efficacy of drug candidates. Both this compound and 3-bromo-5-(trifluoromethyl)aniline serve as valuable building blocks for introducing these motifs. This guide demonstrates that while the initial cost per kilogram of this compound may be higher than 3-bromo-5-(trifluoromethyl)aniline, the potential for higher yields and more efficient catalytic processes in the Buchwald-Hartwig amination pathway can offer a more cost-effective and scalable solution for the synthesis of the Nilotinib intermediate.
Comparative Analysis of Synthetic Routes
The synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a critical step in the production of Nilotinib. Below is a comparative analysis of two prominent synthetic pathways.
Route 1: Buchwald-Hartwig Amination using this compound
This modern approach utilizes a palladium-catalyzed cross-coupling reaction, which is renowned for its high efficiency and broad substrate scope.
Route 2: Ullmann Coupling using 3-bromo-5-(trifluoromethyl)aniline
This classical method employs a copper-catalyzed nucleophilic substitution reaction.
Data Presentation: Quantitative Comparison
| Parameter | Route 1: Buchwald-Hartwig Amination | Route 2: Ullmann Coupling |
| Starting Material | This compound | 3-bromo-5-(trifluoromethyl)aniline |
| Typical Yield | >85% (estimated based on similar reactions) | ~65-75% |
| Reaction Time | 12-24 hours | 24-48 hours |
| Catalyst | Palladium(II) Acetate / Xantphos | Copper(I) Iodide |
| Base | Sodium tert-butoxide | Potassium Carbonate |
| Solvent | Toluene or Dioxane | Dimethylformamide (DMF) |
| Purification | Column Chromatography | Extraction and Crystallization |
Cost-Effectiveness Analysis
To provide a practical comparison, the following table outlines the estimated reagent costs for the synthesis of 1 kg of the target intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Prices are based on bulk quantities from various chemical suppliers and are subject to market fluctuations.
| Reagent | Route 1: Buchwald-Hartwig Amination | Route 2: Ullmann Coupling |
| Aryl Halide | This compound (~$150/kg) | 3-bromo-5-(trifluoromethyl)aniline (~$134/kg)[1] |
| 4-Methylimidazole | ~$25/kg | ~$25/kg |
| Catalyst | Palladium(II) Acetate (~ | Copper(I) Iodide (~$70/kg)[3] |
| Base | Sodium tert-butoxide (~$20/kg) | Potassium Carbonate (~$5/kg) |
| Solvent | Toluene (~$10/L) | DMF (~$15/L) |
| Estimated Total Reagent Cost per kg of Product | Higher (driven by palladium catalyst and ligand cost) | Lower |
Note: While the upfront reagent cost for the Buchwald-Hartwig amination appears higher due to the expensive palladium catalyst and ligand, the significantly higher yield and shorter reaction times can lead to a lower cost per unit of product in a large-scale manufacturing setting. Furthermore, advancements in catalyst technology are continuously driving down the costs of palladium-based systems.
Experimental Protocols
Route 1: Representative Buchwald-Hartwig Amination Protocol
-
To an oven-dried Schlenk tube are added this compound (1.0 equiv), 4-methylimidazole (1.2 equiv), Palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous toluene is added, and the reaction mixture is heated to 100-110 °C with stirring for 12-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
Route 2: Ullmann Coupling Protocol
A typical procedure for the Ullmann coupling of 3-bromo-5-(trifluoromethyl)aniline with 4-methylimidazole is as follows:
-
A mixture of 3-bromo-5-(trifluoromethyl)aniline (1.0 equiv), 4-methylimidazole (1.5 equiv), Copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMF is prepared in a sealed tube.
-
The reaction mixture is heated to 120-140 °C with stirring for 24-48 hours.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
Mandatory Visualization
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Logical Relationship of Cost-Effectiveness Factors
Caption: Factors Influencing Cost-Effectiveness.
Conclusion
The choice between this compound and 3-bromo-5-(trifluoromethyl)aniline for the synthesis of the Nilotinib intermediate is a multifaceted decision. While the traditional Ullmann coupling with the bromo-analogue offers lower initial reagent costs, the Buchwald-Hartwig amination of the chloro-derivative presents a more modern, efficient, and potentially more scalable route. The higher yields and shorter reaction times associated with the palladium-catalyzed method can offset the higher cost of the catalyst system, particularly in large-scale production.
For researchers and drug development professionals, this analysis underscores the importance of considering not only the price of starting materials but also the overall process efficiency, including yield, reaction kinetics, and purification requirements. The continued development of more active and cost-effective catalysts is likely to further enhance the attractiveness of synthetic routes employing aryl chlorides like this compound.
References
comparing the efficacy of different catalysts for reactions with 1-Chloro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various catalysts for several key cross-coupling reactions involving 1-Chloro-2,4-bis(trifluoromethyl)benzene. This fluorinated building block is of significant interest in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl groups. The selection of an appropriate catalyst is crucial for achieving high yields and reaction efficiency. This document summarizes experimental data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Cyanation reactions, offering a direct comparison of catalyst performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table compares the performance of different palladium-based catalyst systems in the reaction of this compound with various arylboronic acids.
Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 95 |
| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 8 | 91 |
| 5 | 4-Fluorophenylboronic acid | [Pd(IPr)(allyl)Cl] (2) | K₃PO₄ | Dioxane | 100 | 10 | 89 |
Key Observations:
-
Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos (Entries 3 and 4) generally provide higher yields in shorter reaction times compared to the more traditional Pd(PPh₃)₄ catalyst.
-
The use of Pd(dppf)Cl₂ also results in a high yield, demonstrating its robustness for this transformation.
-
N-heterocyclic carbene (NHC) ligated palladium complexes, such as [Pd(IPr)(allyl)Cl], are also effective catalysts for this coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a flame-dried Schlenk tube equipped with a magnetic stir bar, this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (as specified in Table 1), and the base (2.0 mmol) are combined. The tube is evacuated and backfilled with argon three times. The specified solvent (5 mL) is then added, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
assessment of the environmental impact of 1-Chloro-2,4-bis(trifluoromethyl)benzene and its byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative environmental risk assessment of 1-Chloro-2,4-bis(trifluoromethyl)benzene and its potential byproducts. Due to a notable lack of specific ecotoxicological data for this compound, this guide employs a read-across approach, leveraging data from structurally similar chemicals to infer potential environmental impacts. This document is intended to inform researchers and drug development professionals about the potential environmental considerations associated with the use of this compound and to highlight areas where further experimental data is critically needed.
Executive Summary
This compound is a fluorinated aromatic compound. Organofluorine compounds are recognized for their persistence in the environment due to the strength of the carbon-fluorine bond[1]. While specific data for the target compound is scarce, related compounds exhibit low to moderate acute toxicity to aquatic organisms but raise concerns due to their potential for bioaccumulation and long-term environmental persistence. The manufacturing process and subsequent degradation of this compound may introduce byproducts of environmental concern. Standardized ecotoxicity testing is crucial to accurately determine its environmental profile.
Physicochemical Properties and Environmental Fate
Understanding the fundamental physicochemical properties of a substance is the first step in assessing its environmental impact. The table below summarizes key properties for this compound and a related compound, 1-Chloro-4-(trifluoromethyl)benzene, to provide a comparative context.
| Property | This compound | 1-Chloro-4-(trifluoromethyl)benzene (Analogue) | Supporting Data & Implications |
| Molecular Formula | C₈H₃ClF₆ | C₇H₄ClF₃ | The higher degree of fluorination in the target compound may increase its persistence. |
| Molecular Weight | 260.55 g/mol | 180.56 g/mol [2] | Higher molecular weight can influence transport and partitioning in the environment. |
| Appearance | Colorless to light yellow liquid[3] | Clear colorless liquid with an aromatic odor[2] | Physical state influences handling and potential for release into the environment. |
| Boiling Point | ~145 - 147 °C[3] | 136-138 °C | Volatility will affect its distribution between air, water, and soil. |
| Solubility in Water | Insoluble[3] | Insoluble | Low water solubility suggests a tendency to partition to sediment and biota. |
| Vapor Pressure | Low at room temperature[3] | 5 mmHg at 25 °C | Lower vapor pressure indicates lower volatility compared to the analogue. |
| Stability | Stable under normal conditions[3] | Stable | Both compounds are chemically stable, contributing to their environmental persistence. |
Synthesis and Potential Byproducts
The synthesis of this compound typically involves the chlorination of a trifluoromethylated benzene derivative. One common method involves the reaction of aromatic hydrocarbons with halogenating agents like chlorine gas or sulfoxide chloride under specific conditions[4].
During this process, incomplete reactions or side reactions can lead to the formation of various byproducts. Potential byproducts could include isomers with different chlorine substitution patterns, as well as compounds with varying degrees of trifluoromethylation. For instance, the synthesis of chloro-bis(trifluoromethyl)pyridines can result in multi-chlorinated by-products[2]. The synthesis of 1,4-bis(trifluoromethyl)benzene can also yield 1-dichloromethyl-4-trifluoromethylbenzene as a byproduct[5].
The environmental impact of these byproducts is largely unknown and would require specific investigation. However, based on their presumed halogenated and aromatic nature, they are also likely to be persistent and potentially toxic.
Comparative Ecotoxicity Profile
| Ecotoxicity Endpoint | This compound (Predicted) | 1-Chloro-4-(trifluoromethyl)benzene (Analogue) | Alternative: Non-halogenated Aromatic Solvents (e.g., Toluene) |
| Aquatic Toxicity (Acute) | Likely harmful to aquatic life. | Low acute oral, dermal, and inhalation toxicities with LD50 >5000 mg/kg bw and LC50 >32 mg/L.[7] However, it is also described as toxic to aquatic life with long-lasting effects[8]. | Toluene shows moderate acute toxicity to aquatic organisms. |
| Biodegradation | Expected to be persistent. | In an anaerobic screening test, 64% was degraded in 59 days[9][10]. The C-F bond is resistant to enzymatic attack[7]. | Readily biodegradable under aerobic conditions. |
| Bioaccumulation Potential | High potential for bioaccumulation is expected. | An estimated bioconcentration factor of 110 suggests a high potential for bioconcentration in aquatic organisms[11]. | Low potential for bioaccumulation. |
| Persistence | Likely to be persistent in the environment. | Considered persistent due to the stable trifluoromethyl group[7]. | Not persistent in the environment. |
Experimental Protocols for Environmental Assessment
To address the data gaps for this compound, a suite of standardized ecotoxicity and environmental fate studies should be conducted. The following Organisation for Economic Co-operation and Development (OECD) guidelines provide internationally accepted methods for such assessments[1][12][13].
| Test | OECD Guideline | Experimental Outline |
| Acute Fish Toxicity | OECD 203 | A 96-hour static or semi-static test to determine the concentration that is lethal to 50% of the test fish (LC50). |
| Daphnia sp. Acute Immobilisation Test | OECD 202 | A 48-hour static test to determine the concentration that immobilizes 50% of the daphnids (EC50). |
| Alga, Growth Inhibition Test | OECD 201 | A 72-hour test to determine the effect of the substance on the growth of a selected species of algae (e.g., Pseudokirchneriella subcapitata). |
| Ready Biodegradability | OECD 301 | A series of screening tests to assess the potential for rapid and complete biodegradation in an aerobic aqueous medium. |
| Bioaccumulation in Fish: Aqueous and Dietary Exposure | OECD 305 | A study to determine the bioconcentration factor (BCF) in fish exposed to the test substance in water or through their diet. |
| Aerobic and Anaerobic Transformation in Soil | OECD 307 | A study to determine the rate and route of degradation of the substance in aerobic and anaerobic soils. |
Visualizing Environmental Impact Assessment
The following diagrams illustrate the logical workflow for assessing the environmental impact of a chemical like this compound and a conceptual signaling pathway that could be affected in an aquatic organism upon exposure.
References
- 1. oecd.org [oecd.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Expert [fluorobenzene.ltd]
- 4. This compound | Properties, Applications & Supplier in China [chlorobenzene.ltd]
- 5. Phosgene - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management | MDPI [mdpi.com]
- 9. echemi.com [echemi.com]
- 10. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. umweltbundesamt.de [umweltbundesamt.de]
Safety Operating Guide
Proper Disposal of 1-Chloro-2,4-bis(trifluoromethyl)benzene: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Chloro-2,4-bis(trifluoromethyl)benzene, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions:
This compound is classified as a flammable liquid and is an irritant to the skin and eyes. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] In case of a spill, eliminate all ignition sources, absorb the spill with an inert material such as vermiculite or sand, and collect it in a sealed container for disposal.[1]
Quantitative Data for Structurally Similar Compounds
| Property | 1,3-Bis(trifluoromethyl)benzene | 4-Chlorobenzotrifluoride |
| CAS Number | 402-31-3 | 98-56-6 |
| Molecular Formula | C₈H₄F₆ | C₇H₄ClF₃ |
| Boiling Point | 115-116 °C | 136-138 °C |
| Flash Point | 23 °C | 43 °C |
| Density | 1.38 g/cm³ | 1.34 g/cm³ |
| UN Number | 2338 | 2234 |
| Hazard Class | 3 (Flammable Liquid) | 3 (Flammable Liquid) |
Disclaimer: This data is for related compounds and should be used for estimation purposes only.
Experimental Protocols for Disposal
The standard and required method for the disposal of this compound is not through laboratory-based chemical neutralization but through a licensed hazardous waste disposal company. The following protocol outlines the necessary steps for waste management within a laboratory setting leading up to professional disposal.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container. The original container is often the best choice.[6]
-
Ensure the container is made of a material compatible with the chemical and is in good condition, free from leaks or external contamination.[6]
-
Do not overfill the container; a general guideline is to fill it to no more than 80% capacity.[3]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Include the approximate concentration and volume of the waste.
-
Attach the appropriate hazard symbols, such as "Flammable Liquid".
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be a cool, well-ventilated, and secure location, away from heat, sparks, and open flames.[7]
-
Ensure secondary containment is used for liquid hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS department or contractor with a detailed inventory of the waste.
-
The final disposal method, typically high-temperature incineration, will be carried out at an approved and regulated facility.[4][5]
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]
-
The first rinseate must be collected and disposed of as hazardous waste.[8]
-
After thorough rinsing and air-drying, deface or remove the original labels, and the container may then be disposed of as regular solid waste, depending on institutional policies.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 4. otago.ac.nz [otago.ac.nz]
- 5. edu.rsc.org [edu.rsc.org]
- 6. vumc.org [vumc.org]
- 7. airgas.com [airgas.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-Chloro-2,4-bis(trifluoromethyl)benzene
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Chloro-2,4-bis(trifluoromethyl)benzene.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for analogous compounds.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber, neoprene, or butyl rubber gloves are generally recommended for handling halogenated aromatic compounds. Inspect gloves for integrity before each use. |
| Skin and Body Protection | Flame-retardant and impervious lab coat or chemical-resistant suit. | Clothing should fully cover the arms and body. Consider a chemical apron for additional protection during transfers and other high-risk operations. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate organic vapor cartridges is necessary. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
- Prepare all necessary equipment and reagents before introducing the chemical to the work area.
- Use non-sparking tools and explosion-proof equipment, as the compound may be flammable.[1]
2. Chemical Handling:
- Wear the appropriate PPE as outlined in the table above.
- Handle the chemical exclusively within the chemical fume hood to minimize inhalation exposure.
- Avoid direct contact with skin and eyes.[2]
- Keep the container tightly closed when not in use to prevent the release of vapors.[3]
- Ground and bond containers and receiving equipment to prevent static discharge.[1]
3. In Case of a Spill:
- Minor Spill:
- Evacuate the immediate area.
- Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[4]
- Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[4]
- Ventilate the area and decontaminate the spill surface.
- Major Spill:
- Evacuate the laboratory and alert personnel in adjacent areas.
- Contact your institution's EHS department immediately.
- Prevent the spill from entering drains or waterways.[2]
III. Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
1. Waste Collection:
- Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and compatible hazardous waste container.
- The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant).
2. Storage of Waste:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[1]
- Disposal should be carried out by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[2]
- Do not dispose of this chemical down the drain or in the regular trash.[5]
IV. Visualized Workflows
To further clarify the operational and safety decision-making processes, the following diagrams are provided.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
